9-Fluorenylmethanol
説明
Structure
3D Structure
特性
IUPAC Name |
9H-fluoren-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCONYSQQLHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066980 | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24324-17-2 | |
| Record name | Fluorene-9-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24324-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024324172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (fluoren-9-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
9-Fluorenylmethanol mechanism of action in organic reactions
An In-depth Technical Guide on the Mechanism of Action of 9-Fluorenylmethanol in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal reagent in modern organic synthesis, primarily serving as the precursor to the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is instrumental in the protection of amines, a cornerstone of solid-phase peptide synthesis (SPPS) and other complex molecular constructions. Its utility is defined by its remarkable stability in acidic conditions and its unique lability under mild basic conditions, allowing for an orthogonal protection strategy with acid-labile groups like Boc and Cbz.[1][2] This guide elucidates the core mechanisms of action associated with the Fmoc group, detailing the processes of protection and deprotection, presenting quantitative kinetic data, outlining experimental protocols, and visualizing key chemical workflows.
Introduction to this compound and the Fmoc Group
This compound is the alcohol derivative of fluorene. In synthetic organic chemistry, its primary role is the introduction of the Fmoc protecting group.[3] This is typically achieved by first converting this compound into a more reactive species, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][4] These reagents readily react with primary and secondary amines to form a stable carbamate linkage, effectively "protecting" the amine from participating in subsequent chemical transformations.[2][5]
The widespread adoption of the Fmoc group, first introduced by Carpino and Han in the 1970s, is attributed to its unique cleavage mechanism which is orthogonal to many other protecting groups.[4][5] It is stable to strong acids and catalytic hydrogenolysis but is readily cleaved by mild bases, most commonly secondary amines like piperidine.[1][5]
Mechanism of Action: Protection and Deprotection
The utility of this compound derivatives lies in the robust yet reversible nature of the Fmoc carbamate. Understanding the mechanisms of its application and removal is critical for its effective use.
Mechanism of Amine Protection
The protection of an amine is a nucleophilic substitution reaction. The amine nitrogen attacks the electrophilic carbonyl carbon of an activated this compound derivative, such as Fmoc-Cl or Fmoc-OSu.[5] In the case of Fmoc-Cl, the reaction liberates hydrochloric acid, which is neutralized by a base (e.g., NaHCO₃, pyridine).[5] Fmoc-OSu is often preferred as it is more stable and reduces the formation of unwanted dipeptide byproducts.[1][2]
Mechanism of Deprotection: E1cB Elimination
The defining feature of the Fmoc group is its cleavage under mild basic conditions via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][6] This two-step process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system (pKa ≈ 23 in DMSO).[1][5]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, removes the C9 proton, forming a resonance-stabilized carbanion (a fluorenyl anion).[5][6] The stability of this intermediate is due to the aromaticity of the deprotonated system, which fulfills Hückel's rule.[5] This step is the rate-determining step of the deprotection process.[6]
-
β-Elimination: The resulting carbanion undergoes a rapid β-elimination, cleaving the C-O bond of the carbamate. This releases the free amine, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[5][7]
-
Dibenzofulvene Scavenging: The secondary amine used for deprotection serves a dual purpose. It not only acts as the base for the initial proton abstraction but also functions as a nucleophile that traps the electrophilic DBF byproduct.[2][7] This forms a stable adduct (e.g., the dibenzofulvene-piperidine adduct), preventing the DBF from undergoing polymerization or reacting with the newly deprotected amine or other nucleophiles in the reaction mixture.[5][7]
The following diagram illustrates the E1cB deprotection mechanism.
Quantitative Data: Kinetics of Fmoc Deprotection
The rate of Fmoc deprotection is a critical parameter in SPPS, where incomplete removal leads to deletion sequences in the final peptide.[6] The kinetics are influenced by the choice of base, its concentration, and the solvent. The following tables summarize key kinetic data for various deprotection reagents.
Table 1: Half-life (t₁/₂) of Fmoc Deprotection with Piperidine and Piperazine
| Reagent | Concentration (in DMF) | t₁/₂ (seconds) | Time for 99.99% Deprotection (approx.) |
|---|---|---|---|
| 20% Piperidine | v/v | 7 | 1.5 minutes |
| 10% Piperidine | v/v | ~21 | ~4.9 minutes |
| 5% Piperidine | v/v | ~50 | 8.6 minutes |
| 5% Piperazine | w/v | 50 | 11 minutes |
| 2% Piperazine | w/v | 139 | ~32 minutes |
Data sourced from kinetic studies on resin-bound Fmoc-Val.[6]
Table 2: Fmoc Group Elimination with Piperidine over Time
| Reagent | Time Point 1 (1 min) | Time Point 2 (3 min) | Time Point 3 (5 min) |
|---|---|---|---|
| 2% Piperidine in DMF | 12.9% | 63.3% | 87.9% |
Data from a study analyzing Fmoc-Val-OH deprotection kinetics.[8]
Table 3: Deprotection Efficiency with Different Bases
| Amino Acid | Deprotection Reagent | Efficiency at 3 min | Efficiency at 10 min |
|---|---|---|---|
| Fmoc-L-Leucine-OH | 4-Methylpiperidine | ~80% | >95% |
| Fmoc-L-Leucine-OH | Piperidine | ~80% | >95% |
| Fmoc-L-Leucine-OH | Piperazine | ~80% | >95% |
| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine | <40% | ~90% |
| Fmoc-L-Arginine(Pbf)-OH | Piperidine | <40% | ~90% |
| Fmoc-L-Arginine(Pbf)-OH | Piperazine | <20% | ~90% |
Deprotection kinetics show that hindered amino acids like Arginine require longer deprotection times.[9][10]
Experimental Protocols
The following protocols provide detailed methodologies for the protection of an amine with Fmoc-OSu and its subsequent deprotection, typical in peptide synthesis workflows.
Protocol 1: General Procedure for Fmoc Protection of an Amino Acid
This protocol describes the protection of the α-amino group of an amino acid using Fmoc-OSu.[1][11]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.[1][12]
-
Reaction: Allow the mixture to stir at room temperature for 4 to 24 hours, monitoring the reaction progress by TLC.[1]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of ~1-2 with 1M HCl while cooling in an ice bath.[5][11]
-
Isolation: A white precipitate of the Fmoc-protected amino acid will form. Extract the product into an organic solvent such as ethyl acetate or diethyl ether.[11][12]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.[1][12]
Protocol 2: General Procedure for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.[11][13]
-
Resin Swelling: Swell the Fmoc-protected peptidyl-resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for at least 1 hour.[13]
-
Initial Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes.[11]
-
Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue agitation for an additional 10-20 minutes to ensure complete deprotection.[11][14]
-
Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[11] The resin is now ready for the next amino acid coupling step.
-
(Optional) Monitoring: The progress of the deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[11]
Visualization of Key Workflows
The application of this compound-derived protecting groups is central to multi-step synthetic strategies like SPPS. The following diagram visualizes a typical cycle.
Conclusion
This compound, through its role as the precursor to the Fmoc protecting group, is an indispensable tool in modern organic synthesis. The base-labile nature of the Fmoc group, governed by the E1cB mechanism, provides a mild and orthogonal method for the protection of amines, which is fundamental to the efficiency and success of solid-phase peptide synthesis.[1] A thorough understanding of its mechanisms, kinetics, and associated protocols is essential for researchers and drug development professionals seeking to synthesize complex peptides and other organic molecules with high fidelity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. acs.org [acs.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. connectsci.au [connectsci.au]
- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. academic.oup.com [academic.oup.com]
Spectroscopic Profile of 9-Fluorenylmethanol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for 9-Fluorenylmethanol (CAS No. 24324-17-2), a key building block in organic synthesis, particularly in peptide chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quick reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.75 | d | Aromatic Protons |
| 7.57 | d | Aromatic Protons |
| 7.37 | t | Aromatic Protons |
| 7.29 | t | Aromatic Protons |
| 4.06 | t | CH (Position 9) |
| 3.97 | d | CH₂ (Methanol) |
| 1.75 | s | OH |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 147.0 | Aromatic Carbon |
| 141.2 | Aromatic Carbon |
| 127.8 | Aromatic Carbon |
| 127.1 | Aromatic Carbon |
| 125.0 | Aromatic Carbon |
| 120.0 | Aromatic Carbon |
| 64.5 | CH₂ (Methanol) |
| 51.5 | CH (Position 9) |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3300 - 3500 | Strong, Broad | O-H Stretch |
| 3060 - 3070 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch |
| 1450 | Strong | Aromatic C=C Stretch |
| 1018 | Strong | C-O Stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 196 | 33.6 | [M]⁺ (Molecular Ion) |
| 167 | 11.3 | [M - CHO]⁺ or [M - H₂O - H]⁺ |
| 166 | 79.8 | [M - CH₂O]⁺ |
| 165 | 100.0 | [M - CH₂OH]⁺ (Base Peak) |
Experimental Protocols & Workflows
A general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below. This process ensures the acquisition of high-quality data for structural elucidation and purity assessment.
Detailed Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using the KBr pellet method. A small amount of this compound was ground with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A dilute solution of this compound in a volatile organic solvent was introduced into the instrument. The sample was ionized by a 70 eV electron beam, and the resulting fragments were analyzed by a mass analyzer.
An In-depth Technical Guide on the Solubility of 9-Fluorenylmethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 9-Fluorenylmethanol (Fmoc-OH), a crucial reagent in peptide synthesis and other organic transformations.[1][2][3] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of this compound
This compound is a white to pale yellow crystalline powder.[2][3][4] Its core structure consists of a fluorene moiety linked to a hydroxyl group, rendering it a relatively non-polar molecule with the capacity for hydrogen bonding.[5]
Key Properties:
Solubility Data
The solubility of this compound is influenced by the polarity of the solvent and its ability to engage in hydrogen bonding. The principle of "like dissolves like" is a useful guideline for predicting its solubility.[7]
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Observations |
| Methanol | CH₃OH | 5.0[6] | 25 | Soluble, may form a hazy solution.[6] |
| Chloroform | CHCl₃ | 2.0[6] | 25 | Soluble, may form a slightly hazy, yellowish solution.[6] |
| Dichloromethane | CH₂Cl₂ | Moderately Soluble | 25 | Expected to be soluble based on polarity. |
| Acetone | C₃H₆O | Soluble | 25 | Expected to be a good solvent. |
| Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble | 25 | Lower polarity may limit solubility. |
| Toluene | C₇H₈ | Sparingly Soluble | 25 | Non-polar nature limits dissolution. |
| Hexane | C₆H₁₄ | Insoluble | 25 | Significant polarity mismatch. |
| Water | H₂O | Sparingly Soluble[5] | 25 | The large non-polar fluorenyl group limits aqueous solubility. |
Experimental Protocol for Solubility Determination
A common and straightforward method for determining the solubility of a solid compound in a solvent is the static equilibrium method.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a sufficient period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Logical Pathway for Solvent Selection
The choice of solvent is critical in processes involving this compound. The following diagram outlines a logical approach to solvent selection based on the intended application.
References
- 1. 9-Fluorenemethanol CAS#: 24324-17-2 [amp.chemicalbook.com]
- 2. 9-Fluorenemethanol | 24324-17-2 [chemicalbook.com]
- 3. 9-Fluorenemethanol CAS#: 24324-17-2 [m.chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 9-フルオレンメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Theoretical and Experimental Properties of 9-Fluorenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Fluorenylmethanol, a derivative of fluorene, is a pivotal intermediate in organic synthesis, most notably as the precursor to the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in peptide synthesis.[1][2] Its unique structural and chemical characteristics also lend it to applications in the development of novel materials, including polymers and optoelectronic devices.[3][4] This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, complete with detailed experimental protocols for its synthesis and characterization, and a comparative analysis of its theoretical and empirically determined attributes.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder under standard conditions.[1] It is stable under normal temperatures and pressures.[5] The compound is soluble in methanol and benzene, but sparingly soluble in water.[5][6][7]
Theoretical Properties
Theoretical properties are calculated based on the molecular structure of this compound using computational models. These values provide a baseline for its expected behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O | [6][8] |
| Molecular Weight | 196.24 g/mol | [6][9] |
| Exact Mass | 196.088815 Da | [9] |
| pKa | 13.68 ± 0.10 | [1][5] |
| LogP | 2.79120 | [8] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
Experimental Properties
Experimental properties are determined through laboratory measurements and provide a real-world characterization of the compound.
| Property | Value | Source |
| Melting Point | 105-107 °C | [1][6] |
| Boiling Point | 337 °C (estimated) | [8] |
| Density | 1.175 g/cm³ | [8] |
| Refractive Index | 1.638 | [8] |
| Appearance | White to pale yellow crystalline powder | [1][5] |
| Solubility | Soluble in methanol | [5][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz shows characteristic peaks corresponding to the aromatic protons of the fluorene ring system, the proton at the 9-position, and the protons of the hydroxymethyl group.[10]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.73 | d | 2H | Ar-H |
| 7.54 | d | 2H | Ar-H |
| 7.2-7.5 | m | 4H | Ar-H |
| 3.6-4.3 | m | 3H | -CH, -CH₂ |
| 1.71 | s | 1H | -OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
IR (Infrared) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the O-H stretch of the alcohol and the C-H stretches of the aromatic ring.[10]
| Wavenumber (cm⁻¹) | Description |
| ~3300 (broad) | O-H stretching |
| ~3000 | Aromatic C-H stretching |
| ~1450 | Aromatic C=C stretching |
| ~1050 | C-O stretching |
UV-Vis (Ultraviolet-Visible) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like ethanol would show absorption bands characteristic of the fluorene aromatic system.
Note: Specific λmax values were not detailed in the search results but would be expected in the UV region due to the aromatic nature of the compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the two-step process starting from fluorene.[11] This involves the formylation of fluorene to 9-formylfluorene, followed by its reduction.[11]
Synthesis Workflow
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is adapted from a two-step synthesis method.[11]
Step 1: Synthesis of 9-Formylfluorene
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve fluorene in dimethyl sulfoxide (DMSO).
-
Add a 20% ethanolic solution of sodium ethoxide as a catalyst.
-
Add ethyl formate as the acylation reagent.
-
Heat the reaction mixture to 50°C and stir until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Acidify the aqueous phase with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain crude 9-formylfluorene.
Step 2: Reduction of 9-Formylfluorene to this compound
-
Suspend the crude 9-formylfluorene in methanol in a round-bottom flask under an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the suspension with stirring.
-
After the addition is complete, continue stirring at room temperature for approximately 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the white solid, wash with water, and dry under vacuum to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether) to obtain pure, white, needle-like crystals of this compound.
Characterization Protocols
Melting Point Determination
-
Place a small amount of the dry, crystalline this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Compact the sample by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point (105-107°C).
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
¹H NMR Spectroscopy
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz NMR spectrometer.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Prepare a KBr pellet by grinding a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using a mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, for an Attenuated Total Reflectance (ATR) FT-IR spectrometer, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
UV-Vis Spectroscopy
-
Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol.
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the pure solvent.
-
Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Safety and Handling
This compound is classified as an irritant.[7] It can cause skin, eye, and respiratory irritation.[9][12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[12] Work should be conducted in a well-ventilated area or a fume hood.[12]
Applications
The primary application of this compound is in the synthesis of the Fmoc group, which is extensively used for the protection of amines in solid-phase peptide synthesis.[1] It is also utilized in the preparation of other organic compounds and has been investigated for its potential in the development of organic light-emitting diodes (OLEDs) and other functional materials.[5]
Conclusion
This compound is a well-characterized compound with a robust set of theoretical and experimental data. Its properties make it an invaluable tool in organic synthesis, particularly in the field of drug development and materials science. The provided protocols offer a reliable framework for its synthesis and characterization, ensuring its effective use in research and development.
References
- 1. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]
- 2. Method for preparing 9-fluorenyl methanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simple preparation process of 9-fluorenemethanol - Eureka | Patsnap [eureka.patsnap.com]
- 6. An Expedient Preparation of this compound | Semantic Scholar [semanticscholar.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. 9-Fluorenemethanol synthesis - chemicalbook [chemicalbook.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. rsc.org [rsc.org]
- 11. Application of fluorene two-step synthesis of this compound in extraction and separation of phenanthrene from anthracene residue [mtxb.com.cn]
- 12. nbinno.com [nbinno.com]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 9-Fluorenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Fluorenylmethanol is a crucial reagent in synthetic organic chemistry, particularly in peptide synthesis where it is used as a protecting group. As with any chemical substance, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound in a laboratory setting. It consolidates available data on its physical and chemical properties, outlines detailed protocols for its use, storage, and disposal, and provides clear guidance on emergency procedures. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Ingestion may also be harmful.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H302: Harmful if swallowed.[2]
Signal Word: Warning[1]
It is crucial to note that the toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂O | [3] |
| Molecular Weight | 196.24 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [4] |
| Melting Point | 105-107 °C | [4] |
| Boiling Point | 293.14 °C (rough estimate) | [4] |
| Flash Point | Not available | |
| Solubility | Soluble in methanol. | [4] |
| Stability | Stable under recommended storage conditions. | [3] |
Exposure Controls and Personal Protection
Due to the irritant nature of this compound, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where this compound is handled.
Personal Protective Equipment (PPE)
| PPE Type | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | To prevent skin contact and subsequent irritation. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used when handling large quantities or when adequate ventilation is not available. | To prevent inhalation of airborne dust and respiratory irritation. |
Experimental Protocols: Safe Handling and Use
Adherence to standardized experimental protocols is critical for minimizing the risks associated with this compound.
General Handling Protocol for Solid Irritants
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the functionality of the chemical fume hood and the accessibility of emergency equipment.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood or a designated containment area to minimize the dispersion of powder.
-
Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust clouds.
-
If possible, use a balance with a draft shield.
-
-
In-Reaction Use:
-
Add the solid reagent slowly and carefully to the reaction vessel.
-
Ensure the reaction setup is secure and properly assembled to prevent leaks or spills.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands and any exposed skin with soap and water immediately after handling.
-
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[3] Keep containers tightly closed to prevent moisture absorption and contamination.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Spill and Emergency Procedures
Prompt and correct response to spills and emergencies is essential to mitigate potential harm.
Spill Cleanup Protocol for Powdered Substances
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large spills or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area with a detergent and water solution.[6]
-
Wipe the area with a damp cloth.
-
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to your institution's guidelines.[6]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe. |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe. |
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
Chemical Waste Disposal Protocol for Non-Halogenated Organic Solids
-
Segregation: Do not mix this compound waste with other waste streams unless compatible. It should be disposed of as a non-halogenated organic solid.[7][8]
-
Containerization:
-
Collect waste in a clearly labeled, sealed, and appropriate container.[7]
-
The container should be in good condition and compatible with the waste.
-
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[3]
Quantitative Data
Toxicity Data
No specific LD50 or LC50 data for this compound is readily available in the reviewed literature and safety data sheets. The GHS classification of "Harmful if swallowed" is based on general toxicological principles for this class of compounds.[2] The toxicological properties have not been fully investigated.[3]
Occupational Exposure Limits
There are no established Permissible Exposure Limits (PELs) from OSHA, Threshold Limit Values (TLVs) from ACGIH, or Immediately Dangerous to Life or Health (IDLH) values from NIOSH for this compound. In the absence of established limits, exposure should be minimized to the lowest reasonably achievable level through the use of engineering controls and personal protective equipment.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical relationship between hazard identification and the implementation of control measures.
Caption: Relationship between identified hazards and control measures.
Conclusion
While this compound is an invaluable tool in modern chemistry, its potential hazards necessitate a proactive and informed approach to safety. This guide has synthesized the available safety data and provided detailed protocols to empower researchers to handle this chemical responsibly. The core principles of hazard identification, implementation of robust control measures, and preparedness for emergencies are the cornerstones of a safe laboratory environment. By adhering to these guidelines, the scientific community can continue to leverage the utility of this compound while upholding the highest standards of safety.
References
- 1. fishersci.com [fishersci.com]
- 2. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 9-Fluorenemethanol | 24324-17-2 [chemicalbook.com]
- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. westlab.com [westlab.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Methodological & Application
The Central Role of 9-Fluorenylmethanol in Modern Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Fluorenylmethanol is a pivotal precursor in the realm of solid-phase peptide synthesis (SPPS), primarily serving as the foundational molecule for the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a cornerstone of modern peptide chemistry, offering a mild, base-labile Nα-protection strategy that is orthogonal to the acid-labile side-chain protecting groups. This orthogonality allows for the selective deprotection and elongation of the peptide chain with high fidelity, enabling the synthesis of complex and sensitive peptides. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in SPPS, tailored for researchers, scientists, and professionals in drug development.
Core Applications of this compound in SPPS
The primary application of this compound in SPPS is its conversion into Fmoc-based reagents, which are instrumental for the protection of the α-amino group of amino acids. The key derivatives and their applications include:
-
9-fluorenylmethyl chloroformate (Fmoc-Cl): A reactive agent for the introduction of the Fmoc protecting group onto amino acids.
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): A more stable and commonly used alternative to Fmoc-Cl for the synthesis of Fmoc-amino acids.[1]
-
Fmoc-amino acids: The fundamental building blocks used in Fmoc-based SPPS.
-
This compound-derived linkers: Used for anchoring the initial amino acid to the solid support, allowing for cleavage under specific conditions.
Experimental Protocols
This section provides detailed, step-by-step protocols for key experimental procedures involving this compound and its derivatives.
Protocol 1: Synthesis of 9-fluorenylmethyl chloroformate (Fmoc-Cl) from this compound
This protocol describes the synthesis of Fmoc-Cl, a key reagent for the preparation of Fmoc-amino acids.
Materials:
-
This compound
-
Solid phosgene (triphosgene)
-
Toluene
-
n-Hexane
-
Diethylamine
-
Ice bath
-
Round-bottom flask with a stirrer
-
Filtration apparatus
Procedure:
-
In a 250 mL three-necked flask, add 7.0 g of solid phosgene.
-
Prepare a mixed solution of 10 g of this compound (99% purity) in 100 mL of toluene and n-hexane (mass ratio 5:95).
-
Add the this compound solution to the flask and stir at -5°C in an ice bath.
-
Slowly add 1.7 g of diethylamine to the reaction mixture and continue stirring at -5°C for 2 hours.
-
Allow the reaction to warm to 25-30°C and stir for an additional 2 hours.
-
Filter the mixture to remove any solid byproducts.
-
Cool the filtrate in an ice bath for 3 hours to allow for the crystallization of Fmoc-Cl.
-
Filter the crystallized product and dry it to obtain 9-fluorenylmethyl chloroformate.[2]
Expected Yield and Purity:
| Product | Purity | Yield |
| 9-fluorenylmethyl chloroformate | 98.12% | 79.21% |
Table 1: Expected yield and purity for the synthesis of Fmoc-Cl from this compound.[2]
Protocol 2: Synthesis of Fmoc-Amino Acids using Fmoc-OSu
This protocol details the standard procedure for the Nα-protection of amino acids using the more stable Fmoc-OSu reagent.
Materials:
-
Amino acid
-
10% aqueous sodium carbonate solution (or a mixture of dioxane and aqueous sodium bicarbonate)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Dioxane or acetone
-
Diethyl ether
-
Round-bottom flask with a stirrer
-
Ice bath
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-amino acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.[1]
Quantitative Data for Fmoc-Amino Acid Synthesis:
| Fmoc-Amino Acid Derivative | Yield (%) | Purity (%) |
| Fmoc-Gly-OH | >90 | >99 |
| Fmoc-Ala-OH | >90 | >99 |
| Fmoc-Val-OH | >85 | >99 |
| Fmoc-Leu-OH | >90 | >99 |
| Fmoc-Phe-OH | >90 | >99 |
Table 2: Representative yields and purities for the synthesis of various Fmoc-amino acids.[3]
Protocol 3: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a typical cycle for the elongation of a peptide chain on a solid support using the Fmoc strategy.
Materials:
-
Fmoc-protected amino acid
-
SPPS resin (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10 minutes to ensure complete removal of the Fmoc group.[4]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and a coupling agent like HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the vial to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Comparative Purity of a Model Peptide (G-LHRH) with Different Activators:
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 82.50 |
| COMU | 2 x 1 min | 79.00 |
| PyBOP | 2 x 20 min | 75.89 |
| TFFH | 2 x 20 min | <25 |
Table 3: Comparison of crude purity for the synthesis of G-LHRH using various activators and coupling times.[5]
Protocol 4: Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane - TIPS, water, 1,2-ethanedithiol - EDT)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is TFA/TIPS/water (95:2.5:2.5, v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Visualization of Key Processes
To better illustrate the workflows and chemical principles, the following diagrams are provided.
Caption: General workflow of Fmoc solid-phase peptide synthesis.
Caption: Mechanism of Fmoc group cleavage by piperidine.
Conclusion
This compound is an indispensable starting material for the synthesis of Fmoc-protected amino acids, the workhorses of modern solid-phase peptide synthesis. The Fmoc-SPPS strategy, enabled by the unique properties of the Fmoc group, provides a robust and versatile methodology for the synthesis of a wide range of peptides for research, diagnostics, and therapeutic applications. The protocols and data presented in this document offer a comprehensive guide for the effective utilization of this compound-derived reagents in SPPS, empowering scientists to achieve high-quality peptide synthesis.
References
Application Notes and Protocols for Fmoc Protection of Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical tool in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and the preparation of complex molecules.[1][2] Its widespread use stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] This Fmoc/tBu approach offers milder reaction conditions compared to older methods, thereby enhancing the stability of sensitive substrates.[1] These application notes provide detailed protocols for the Fmoc protection of primary and secondary amines, a comparison of common Fmocating reagents, and troubleshooting guidelines.
Core Principles of Fmoc Protection
The attachment of the Fmoc group to an amine is typically achieved by reacting the amine with an activated 9-fluorenylmethyl carbonate derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3][4] The reaction is generally carried out under basic conditions to neutralize the acid generated and to deprotonate the amine, enhancing its nucleophilicity.[3] The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome.
The key advantage of the Fmoc group is its susceptibility to cleavage under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] This contrasts with the acidic conditions required to remove other common amine protecting groups like tert-butyloxycarbonyl (Boc), allowing for selective deprotection.[6]
Comparison of Fmocating Reagents: Fmoc-Cl vs. Fmoc-OSu
The two most common reagents for introducing the Fmoc group are Fmoc-Cl and Fmoc-OSu. The choice between them depends on the specific application, substrate sensitivity, and desired reaction profile.
| Feature | Fmoc-Cl | Fmoc-OSu |
| Reactivity | More reactive, potentially leading to faster reaction times.[7] | Moderated reactivity, offering a more controlled reaction.[7] |
| Stability | Sensitive to moisture and heat; can be less stable, requiring careful handling and storage.[3][7] | More stable and less susceptible to hydrolysis, making it easier to handle and store.[7] |
| Side Reactions | Higher reactivity can lead to undesired side reactions, such as the formation of dipeptides.[7] | Fewer side reactions, resulting in a cleaner reaction profile and higher purity of the product.[7] |
| Byproducts | Generates corrosive byproducts.[7] | Byproducts are generally easier to remove. |
| Typical Use Case | Fast-paced laboratory applications where high reactivity is beneficial and side reactions can be controlled.[7] | Large-scale synthesis and for sensitive substrates where minimizing side reactions is crucial.[7] |
Experimental Protocols
Protocol 1: General Procedure for Fmoc Protection of Primary and Secondary Amines using Fmoc-OSu
This protocol is suitable for a wide range of primary and secondary amines, including amino acids.
Materials:
-
Amine substrate
-
Fmoc-OSu (1.0-1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane and Water, or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine substrate (1 equivalent) in a suitable solvent system. For amino acids, a mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 10%) is commonly used. For other amines, DMF with a base like TEA can be employed.
-
In a separate flask, dissolve Fmoc-OSu (1.0-1.1 equivalents) in dioxane or DMF.[1]
-
Slowly add the Fmoc-OSu solution to the stirred amine solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous solution with diethyl ether or ethyl acetate (2-3 times) to remove unreacted Fmoc-OSu and other organic impurities.[1]
-
If the product is an Fmoc-amino acid, acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. This will precipitate the Fmoc-protected amino acid.[1]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
For other amines, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Fmoc Protection of Amines using Fmoc-Cl under Schotten-Baumann Conditions
This protocol is a classic method for Fmoc protection.
Materials:
-
Amine substrate
-
Fmoc-Cl (1.0-1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane and Water
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amine substrate (1 equivalent) in a mixture of dioxane and water.
-
Add sodium bicarbonate or sodium carbonate (2-3 equivalents) to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of Fmoc-Cl (1.0-1.1 equivalents) in dioxane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Follow the workup and purification steps outlined in Protocol 1 (steps 5-10).
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Fmoc protection of various amines.
| Amine Type | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Primary (Amino Acid) | Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | 16 | >90 | [1] |
| Primary (Aromatic) | Fmoc-Cl | None (neat) | Water | 0.3-4 | 83-95 | [8][9] |
| Primary (Aliphatic) | Fmoc-Cl | None (neat) | Water | 0.5-2 | 85-92 | [8][9] |
| Secondary (Cyclic) | Fmoc-Cl | None (neat) | Water | 1-3 | 88-94 | [8][9] |
Visualizing the Workflow and Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the chemical mechanism of Fmoc protection.
Caption: A generalized experimental workflow for the Fmoc protection of amines.
Caption: The reaction mechanism for the Fmoc protection of a primary amine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time, consider a more reactive Fmoc reagent (Fmoc-Cl), or use a stronger base. |
| Loss of product during workup. | For water-soluble products, saturate the aqueous phase with NaCl before extraction. Ensure pH is optimal for precipitation if applicable. | |
| Side Product Formation (e.g., dipeptides) | Overly reactive conditions. | Use Fmoc-OSu instead of Fmoc-Cl. Use stoichiometric amounts of the Fmoc reagent. Control the reaction temperature. |
| Fmoc Group Cleavage During Workup | Presence of residual base. | Ensure the reaction is properly quenched and neutralized before proceeding with workup. |
| Difficulty in Removing Unreacted Fmoc-OSu | Insufficient washing. | Increase the number of washes with an appropriate organic solvent like diethyl ether. |
Conclusion
The Fmoc protection of primary and secondary amines is a robust and versatile method crucial for modern organic synthesis. By selecting the appropriate Fmocating reagent and optimizing reaction conditions, high yields of protected amines can be achieved. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. genscript.com [genscript.com]
- 6. scielo.br [scielo.br]
- 7. nbinno.com [nbinno.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Synthesis of Fmoc-Cl from 9-Fluorenylmethanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) from 9-fluorenylmethanol. Fmoc-Cl is a critical reagent in peptide synthesis for the protection of amino groups. This application note details the chemical background, safety precautions, a detailed experimental protocol using the safer solid phosgene equivalent, triphosgene, and methods for purification and characterization of the final product. All quantitative data is presented in clear, tabular formats, and a visual representation of the experimental workflow is provided.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental in solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and facile cleavage under basic conditions.[1][2] The most common reagent for the introduction of the Fmoc group is Fmoc-Cl, which is synthesized by the reaction of this compound with a phosgene equivalent.[2] While historically prepared using highly toxic phosgene gas, modern and safer procedures utilize solid phosgene sources like triphosgene. This protocol will focus on a detailed procedure employing triphosgene for a safer and more manageable laboratory-scale synthesis.
Safety Precautions
Extreme caution must be exercised during this synthesis. Triphosgene is a solid, but it can decompose to release toxic phosgene gas, especially upon heating or in the presence of catalysts.[3][4] Fmoc-Cl is corrosive and causes severe skin burns and eye damage.[5]
-
Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood with a tested face velocity.[5] A phosgene detector should be in place.[4]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or nitrile).[5][6]
-
Quenching: Prepare a quenching solution (e.g., saturated sodium bicarbonate or a dilute ammonia solution) to neutralize any spills and for the work-up of the reaction.[3] All glassware and equipment should be decontaminated with a suitable quenching solution.
Experimental Protocol: Synthesis of Fmoc-Cl using Triphosgene
This protocol is adapted from established procedures and prioritizes the use of a safer phosgene equivalent.[1][7][8]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥99% | Standard Chemical Supplier |
| Triphosgene (solid phosgene) | ≥98% | Standard Chemical Supplier |
| Diethylamine or 4-Dimethylaminopyridine (DMAP) | Reagent Grade | Standard Chemical Supplier |
| Toluene | Anhydrous | Standard Chemical Supplier |
| n-Hexane | Anhydrous | Standard Chemical Supplier |
| Chloroform | Anhydrous | Standard Chemical Supplier |
| Three-neck round-bottom flask | - | Laboratory Glassware Supplier |
| Magnetic stirrer and stir bar | - | Laboratory Equipment Supplier |
| Ice bath | - | - |
| Dropping funnel | - | Laboratory Glassware Supplier |
| Buchner funnel and filter paper | - | Laboratory Glassware Supplier |
3.2. Reaction Setup
-
Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. The outlet of the system should be connected to a scrubber containing an aqueous solution of sodium hydroxide or another suitable base to trap any evolved phosgene or HCl gas.
-
Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
3.3. Detailed Procedure
-
To the three-neck flask, add this compound (e.g., 10 g, 1 equivalent).
-
Add the chosen anhydrous solvent system, such as a mixture of toluene and n-hexane (e.g., 100 mL of a 5:95 mass ratio mixture) or chloroform (e.g., 200 mL).[1][8]
-
Add solid triphosgene (e.g., 7.0 - 8.0 g). The molar ratio of this compound to triphosgene is typically around 1:1.1 to 1:3.[8]
-
Cool the stirred mixture to -5 °C using an ice-salt bath.
-
Slowly add the catalyst, such as diethylamine (e.g., 1.7 - 2.5 g) or a solution of 4-dimethylaminopyridine in the reaction solvent, via the dropping funnel over a period of 30 minutes.[1][8]
-
Maintain the reaction temperature at -5 °C and stir for 2 hours.
-
After the initial reaction period, allow the mixture to warm to room temperature (25-30 °C) and continue stirring for an additional 2 hours.[1]
3.4. Work-up and Purification
-
Filter the reaction mixture through a Buchner funnel to remove any solid byproducts (e.g., diethylamine hydrochloride).
-
Cool the filtrate in an ice bath for at least 3 hours to induce crystallization of the Fmoc-Cl product.[1]
-
Collect the white, crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold n-hexane to remove any soluble impurities.
-
Dry the product under vacuum to a constant weight.
Data Presentation
4.1. Reaction Parameters and Yields
The following table summarizes typical reaction parameters and expected outcomes based on literature data.[1][7]
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 10 g this compound | 10 g this compound | 10 g this compound |
| Phosgene Source | 7.0 g Solid Phosgene | 8.0 g Solid Phosgene | 8.0 g Solid Phosgene |
| Catalyst | 1.7 g Diethylamine | 2.5 g Diethylamine | 3.0 g Diethylamine |
| Solvent | 100 mL Toluene/n-Hexane | 100 mL Toluene/n-Hexane | 100 mL Dichloromethane |
| Initial Temperature | -5 °C | -5 °C | -10 °C |
| Initial Reaction Time | 2 hours | 2 hours | 2.5 hours |
| Final Temperature | 25-30 °C | 25-30 °C | 25-30 °C |
| Final Reaction Time | 2 hours | 2 hours | 2 hours |
| Product Yield | 10.52 g (79.21%) | 10.77 g (81.40%) | 11.16 g (83.95%) |
| Product Purity | 98.12% | 98.47% | 98.01% |
4.2. Product Characterization
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [8] |
| Molecular Formula | C₁₅H₁₁ClO₂ | [9] |
| Molecular Weight | 258.70 g/mol | [9] |
| Melting Point | 62-64 °C | [9][10] |
| ¹H NMR (CDCl₃) | δ 7.78 (d, 2H), 7.62 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 4.55 (d, 2H), 4.28 (t, 1H) | [11] |
| IR Spectrum (KBr) | ν 1775 cm⁻¹ (C=O) | [12] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Fmoc-Cl.
Caption: Workflow for the synthesis of Fmoc-Cl from this compound.
Conclusion
The synthesis of Fmoc-Cl from this compound using triphosgene offers a safer alternative to the use of phosgene gas. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can reliably produce high-purity Fmoc-Cl for use in peptide synthesis and other applications in drug development. The provided data and workflow visualization serve as a practical guide for the successful execution of this important chemical transformation.
References
- 1. Process for synthesizing carbonochloridic acid 9-fluorene methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 2. acs.org [acs.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. CN101245001A - Process for synthesizing carbonochloridic acid 9-fluorene methyl ester - Google Patents [patents.google.com]
- 8. CN103408427A - 9-fluorenylmethyl chloroformate preparation method - Google Patents [patents.google.com]
- 9. Fluorenylmethyloxycarbonyl chloride - Wikipedia [en.wikipedia.org]
- 10. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 9-Fluorenylmethyl chloroformate | C15H11ClO2 | CID 34367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 9-Fluorenylmethanol for the Protection of Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 9-fluorenylmethoxycarbonyl (Fmoc) group, derived from 9-fluorenylmethanol (Fmoc-OH), is a widely utilized protecting group in organic synthesis, most notably in solid-phase peptide synthesis for the protection of amines.[1][2] While its application in protecting hydroxyl groups is less common, it serves as a valuable tool when base-lability is required for deprotection. The Fmoc group is introduced to a hydroxyl group, forming a 9-fluorenylmethyl ether, which is stable to acidic conditions but can be readily cleaved by treatment with a mild base, such as piperidine.[1][3] This orthogonality with acid-labile protecting groups like tert-butoxycarbonyl (Boc) makes the Fmoc group strategically useful in multi-step syntheses of complex molecules.[1]
The protection of a hydroxyl group with the Fmoc moiety is typically achieved by reacting the alcohol with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like pyridine or sodium bicarbonate.[1] The deprotection of the resulting Fmoc ether proceeds via a β-elimination mechanism initiated by a base, which abstracts the acidic proton on the fluorenyl ring, leading to the release of the free hydroxyl group and dibenzofulvene.[4] The latter is typically scavenged by the amine base used for deprotection.[4]
Recent studies have also explored solvent-free, catalytic methods for the cleavage of the Fmoc group from both amines and alcohols, highlighting the ongoing development of more sustainable and efficient protocols.[3]
Quantitative Data
Quantitative data for the protection and deprotection of hydroxyl groups using Fmoc is not as extensively documented as for amino groups. However, the lability of the Fmoc group, in general, can be understood from studies on Fmoc-protected amines. The rate of deprotection is significantly influenced by the choice of base, its concentration, and the solvent system.
The following table summarizes the deprotection kinetics of an Fmoc-protected amino acid under various conditions, which can serve as a general guide to the lability of the Fmoc group.
| Compound | Base (Concentration) | Solvent | Time (min) | Deprotection (%) |
| Fmoc-Val-OH | 1% Piperidine | DMF | 5 | 49.6 |
| Fmoc-Val-OH | 2% Piperidine | DMF | 5 | 87.9 |
| Fmoc-Val-OH | 5% Piperidine | DMF | 3 | >99 |
| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 |
| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 |
| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 |
| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 |
| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 |
PS = Polystyrene resin, DCM = Dichloromethane, DMF = N,N-dimethylformamide
Experimental Protocols
Protocol 1: Protection of a Primary Hydroxyl Group using Fmoc-Cl
This protocol describes a general procedure for the protection of a primary alcohol with 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Materials:
-
Alcohol substrate
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Fmoc-Cl (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-protected alcohol.
Protocol 2: Deprotection of an Fmoc-Protected Hydroxyl Group
This protocol outlines a general procedure for the cleavage of the Fmoc group from a 9-fluorenylmethyl ether.
Materials:
-
Fmoc-protected alcohol
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Solvents for work-up and purification
Procedure:
-
Dissolve the Fmoc-protected alcohol (1.0 eq) in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[5]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF and piperidine.
-
Add cold diethyl ether to the residue to precipitate the deprotected alcohol. The dibenzofulvene-piperidine adduct will remain in the ether.
-
Collect the precipitated product by filtration and wash with cold diethyl ether.
-
Further purify the product by recrystallization or chromatography if necessary.
Visualizations
References
Application Notes and Protocols for Fmoc Deprotection Using Piperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection strategies in conjunction with acid-labile side-chain protecting groups.[1] The removal of the Fmoc group, a critical step for sequential peptide chain elongation, is typically achieved through a base-catalyzed β-elimination mechanism.[1] Piperidine, a secondary amine, is the most common reagent used for this purpose.[1][2] This document provides a detailed standard operating procedure for Fmoc deprotection using piperidine, including experimental protocols, data on reaction conditions, and a discussion of potential side reactions.
The mechanism of Fmoc deprotection by piperidine involves the abstraction of the acidic proton at the C9 position of the fluorenyl group by piperidine. This leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and the release of the free amine of the amino acid. The highly reactive DBF is subsequently trapped by piperidine to form a stable adduct.[1][3]
Data Presentation: Fmoc Deprotection Conditions
The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, reaction time, and the solvent used. The following table summarizes typical conditions and reported outcomes for Fmoc deprotection.
| Deprotection Reagent | Concentration (v/v) in DMF | Reaction Time | Efficacy & Remarks |
| Piperidine | 20% | 2 x (2-10 minutes) | The most widely used and effective condition for standard SPPS.[2] A two-step deprotection is recommended for efficiency and to minimize side reactions.[2] |
| Piperidine | 5% | 2 x (5-15 minutes) | Can be used to minimize base-induced side reactions, though may require longer reaction times.[4] |
| Piperidine | 50% | 5 - 10 minutes | Less common, but can be used for difficult sequences. |
| Piperidine with 0.1 M HOBt | 20% | 2 x (5-15 minutes) | Addition of 1-hydroxybenzotriazole (HOBt) can help to suppress aspartimide formation, a common side reaction.[5][6] |
| DBU/Piperidine | 2% DBU, 2% Piperidine | 2 x 5 minutes | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate deprotection, with piperidine added to scavenge the DBF byproduct.[7][8] |
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acid-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, ACS grade or higher
-
Dichloromethane (DCM), ACS grade or higher
-
Inert gas (Nitrogen or Argon)
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or rocker for agitation
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Piperidine is a toxic and flammable substance. Handle with care and consult the Safety Data Sheet (SDS) before use.
-
Dispose of chemical waste according to institutional guidelines.[1]
Standard Fmoc Deprotection Protocol
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF (approximately 10 mL/g of resin) for at least 30-60 minutes in the reaction vessel.[1][9]
-
Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x 10 mL/g of resin) for 1 minute per wash to remove any residual solvents or impurities.[1]
-
First Piperidine Treatment: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 2-3 minutes at room temperature.[1][7]
-
Drain: Drain the deprotection solution. This solution, containing the DBF-piperidine adduct, can be collected for UV monitoring of the deprotection progress if desired.[10]
-
Second Piperidine Treatment: Add a fresh aliquot of 20% piperidine in DMF to the resin. Agitate the mixture for an additional 5-15 minutes at room temperature.[1][7] The exact time may need to be optimized for challenging sequences.
-
Drain: Drain the deprotection solution.
-
Thorough Washing: Wash the resin extensively with DMF (5-7 x 10 mL/g of resin) to ensure the complete removal of residual piperidine and the DBF-piperidine adduct.[2] Inadequate washing can lead to side reactions in subsequent coupling steps.
-
DCM Wash (Optional): Wash the resin with DCM (3 x 10 mL/g of resin) to prepare for the next coupling step, especially if the subsequent amino acid is to be dissolved in DCM.
-
Confirmation of Deprotection (Optional): A small sample of the resin can be subjected to a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating successful Fmoc deprotection. Note that the Kaiser test is not suitable for N-terminal proline, which is a secondary amine.[11]
Visualizations
Fmoc Deprotection Workflow
Caption: Standard workflow for Fmoc deprotection in SPPS.
Chemical Mechanism of Fmoc Deprotection
Caption: Mechanism of Fmoc deprotection by piperidine.
Discussion of Potential Side Reactions
While generally efficient, Fmoc deprotection using piperidine can be associated with certain side reactions, particularly in sensitive peptide sequences.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, which can lead to the formation of β- and α-piperidide adducts.[12][13] This side reaction can be minimized by using lower concentrations of piperidine, shorter deprotection times, or by adding HOBt to the deprotection solution.[5][6]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic for sequences containing proline or glycine at the C-terminus.[3][11] Using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin can mitigate DKP formation.[11]
-
Racemization: Although less common with Fmoc chemistry compared to other methods, prolonged exposure to basic conditions can potentially lead to racemization of the C-terminal amino acid.
Conclusion
The standard operating procedure for Fmoc deprotection using 20% piperidine in DMF is a robust and widely adopted method in solid-phase peptide synthesis.[7][14] Careful control of reaction times, thorough washing, and awareness of potential side reactions are crucial for achieving high-purity peptides. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals to effectively perform this critical step in peptide synthesis. For challenging sequences, optimization of the deprotection conditions may be necessary to maximize yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: The Role of 9-Fluorenylmethanol in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications and protocols involving 9-Fluorenylmethanol in the synthesis of complex organic molecules. This compound serves as the precursor to the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS) and a valuable tool in broader organic synthesis.
Introduction
This compound is a crystalline solid that is readily converted into reactive intermediates, most notably 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][2] These reagents are extensively used to introduce the Fmoc protecting group onto the amino functions of amino acids and other molecules. The Fmoc group is prized for its unique base-lability, allowing for its removal under mild conditions that are orthogonal to the acid-labile protecting groups often used for amino acid side chains.[3][4] This orthogonality is fundamental to the success of Fmoc-based SPPS.[3]
The key advantages of employing the Fmoc protecting group, derived from this compound, include:
-
Mild Deprotection Conditions: Removal is typically achieved with a weak base like piperidine, which preserves the integrity of acid-sensitive functionalities within the molecule.[4]
-
Orthogonality: The base-labile nature of the Fmoc group is compatible with acid-labile side-chain protecting groups, enabling selective deprotection.[3][4]
-
UV-Monitoring: The fluorenyl moiety exhibits strong UV absorbance, allowing for real-time monitoring of the deprotection step by quantifying the released dibenzofulvene-piperidine adduct.[5]
Data Presentation: Quantitative Analysis of Key Reactions
The following tables summarize typical quantitative data for the key reactions involving the preparation and use of the Fmoc protecting group.
Table 1: Synthesis of Fmoc-Cl from this compound
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |
| This compound | Phosgene | Dichloromethane | 72 hours | Ice Bath | ~100% | [6] |
| This compound | Triphosgene | Chloroform | 2-4 hours | Ice Bath | High | [6] |
Table 2: Fmoc Protection of Amino Acids
| Amino Acid | Fmoc Reagent | Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| Glycine | Fmoc-Cl | Aq. NaHCO₃ | Dioxane/Water | - | Room Temp. | Quantitative | [1] |
| D-Threonine | Fmoc-OSu | Aq. NaHCO₃ | THF/Water | 16 hours | Room Temp. | High | [7] |
| General | Fmoc-OSu/Fmoc-Cl | Aq. Na₂CO₃ | Dioxane/Water | 4-24 hours | 0-5°C to RT | Good to High | [2] |
| Gabapentin | Fmoc-Cl | Borate Buffer (pH 9.5) | Acetonitrile/Water | 20 minutes | Room Temp. | 90% | [8] |
Table 3: Fmoc Deprotection Kinetics
| Fmoc-Protected Substrate | Deprotection Reagent | Solvent | Reaction Time for >99% Deprotection | Reference |
| Fmoc-Val-OH | 20% Piperidine | DMF | < 3 minutes | [9] |
| Fmoc-Val-OH | 5% Piperidine | DMF | ~3 minutes | [9] |
| Fmoc-Val-OH | 2% Piperidine | DMF | > 5 minutes | [9] |
| Fmoc-Val-OH | 1% Piperidine | DMF | > 5 minutes | [9] |
| Resin-bound Fmoc-Val | 20% Piperidine | DMF | ~1.5 minutes (t₁/₂ = 7s) | [10] |
| Resin-bound Fmoc-Val | 5% Piperazine + 2% DBU | DMF | Faster than 20% Piperidine | [10] |
Experimental Protocols
Protocol 1: Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
This protocol describes the synthesis of Fmoc-Cl from this compound using triphosgene, which is a safer alternative to phosgene gas.
Materials:
-
This compound
-
Triphosgene
-
4-Dimethylaminopyridine (DMAP)
-
Chloroform (anhydrous)
-
Ice bath
-
Round-bottom flask with a stirrer
-
Filtration apparatus
Procedure: [6]
-
In a round-bottom flask, dissolve 20 g of this compound and 46 g of triphosgene in 200 ml of anhydrous chloroform. Stir the mixture for 30 minutes at room temperature.
-
Cool the reactor in an ice bath.
-
Slowly add a solution of 18.5 g of 4-dimethylaminopyridine in chloroform dropwise to the reaction mixture.
-
Continue stirring the reaction in the ice bath for 2-4 hours.
-
After the reaction is complete, filter the mixture to remove any solid byproducts.
-
The filtrate is subjected to reduced pressure to remove the solvent.
-
The resulting crude product is purified by cryogenic crystallization from an appropriate solvent, washed, and dried to yield white, solid 9-fluorenylmethyl chloroformate.
Protocol 2: Fmoc Protection of an Amino Acid
This protocol details the protection of an amino acid using Fmoc-OSu.
Materials:
-
Amino Acid
-
Fmoc-OSu
-
10% Aqueous Sodium Carbonate solution
-
Dioxane
-
Diethyl ether
-
1 M Hydrochloric Acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure: [2]
-
Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid to precipitate the Fmoc-amino acid.
-
Extract the precipitated product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-amino acid.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 3: A Single Cycle of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a manual procedure for one cycle of peptide chain elongation on a solid support, consisting of Fmoc deprotection and subsequent amino acid coupling. This cycle is repeated for each amino acid in the desired peptide sequence.[11]
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF (v/v)
-
N,N-Dimethylformamide (DMF)
-
Fmoc-amino acid (4 equivalents)
-
HBTU (3.8 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
Solid-phase synthesis vessel with a filter
Procedure:
Step 1: Resin Swelling (Initial Step)
-
Place the resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 1-2 hours at room temperature with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Shake for 3 minutes and then drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and shake for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve the incoming Fmoc-amino acid (4 equivalents) and HBTU (3.8 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
Step 4: Monitoring (Optional)
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), a recoupling step may be necessary.
Visualizations: Reaction Schemes and Workflows
The following diagrams illustrate the key processes involving this compound and the Fmoc protecting group.
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chempep.com [chempep.com]
- 6. CN103408427A - 9-fluorenylmethyl chloroformate preparation method - Google Patents [patents.google.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
A Step-by-Step Guide to Fmoc-Based Solid-Phase Oligonucleotide Synthesis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and synthetic biology. While the phosphoramidite method utilizing an acid-labile dimethoxytrityl (DMT) protecting group for the 5'-hydroxyl function is the most prevalent strategy, an alternative approach employing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group offers distinct advantages, particularly for the synthesis of sensitive or modified oligonucleotides. This application note provides a detailed, step-by-step guide to Fmoc-based solid-phase oligonucleotide synthesis, including comprehensive experimental protocols, quantitative data summaries, and a comparative overview with the conventional DMT-based method.
Principle of Fmoc-Based Oligonucleotide Synthesis
Fmoc-based oligonucleotide synthesis is a cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene. Each cycle extends the oligonucleotide chain by one nucleotide and consists of four key steps:
-
Fmoc Deprotection: Removal of the 5'-Fmoc protecting group to expose a free hydroxyl group for the next coupling reaction.
-
Coupling: Activation and coupling of an incoming Fmoc-protected nucleoside phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutant sequences.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
Advantages of the Fmoc Strategy
The primary advantage of the Fmoc-based approach lies in the mild basic conditions used for deprotection, which are orthogonal to the acid-labile protecting groups often used for sensitive nucleobase modifications. This makes Fmoc chemistry particularly suitable for the synthesis of oligonucleotides containing base-sensitive functionalities that might be compromised by the acidic conditions of DMT removal.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected nucleoside phosphoramidites (A, C, G, T)
-
Solid support (e.g., CPG or polystyrene) pre-loaded with the first nucleoside
-
Acetonitrile (anhydrous)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Coupling activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))
-
Coupling reagents (e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU))
-
Diisopropylethylamine (DIPEA)
-
Capping Reagent A: Acetic anhydride in Tetrahydrofuran (THF)
-
Capping Reagent B: 1-Methylimidazole in THF
-
Oxidizing solution: Iodine in THF/water/pyridine
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
Instrumentation
Automated DNA/RNA synthesizer equipped for Fmoc chemistry.
Synthesis Cycle Protocol
The following protocol outlines a single cycle of nucleotide addition. This cycle is repeated for each subsequent nucleotide in the sequence.
Table 1: Detailed Protocol for a Single Fmoc-Based Synthesis Cycle
| Step | Reagent/Solvent | Concentration | Wait Time | Description |
| 1. Washing | Acetonitrile | - | 30 sec | Pre-cycle wash to ensure anhydrous conditions. |
| 2. Fmoc Deprotection | 2% DBU in Acetonitrile | 2% (v/v) | 2 min | Removal of the 5'-Fmoc protecting group. |
| 3. Washing | Acetonitrile | - | 30 sec | Removal of DBU and the cleaved Fmoc adduct. |
| 4. Coupling | Fmoc-nucleoside phosphoramidite + Activator (ETT) + HBTU/DIPEA | 0.1 M / 0.25 M / 0.2 M | 5 min | Activation and coupling of the next nucleotide. |
| 5. Washing | Acetonitrile | - | 30 sec | Removal of excess reagents. |
| 6. Capping | Capping A + Capping B (1:1) | 10% Acetic Anhydride / 16% 1-Methylimidazole | 1 min | Acetylation of unreacted 5'-hydroxyl groups. |
| 7. Washing | Acetonitrile | - | 30 sec | Removal of capping reagents. |
| 8. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 0.02 M | 30 sec | Oxidation of the phosphite triester to a phosphate triester. |
| 9. Washing | Acetonitrile | - | 30 sec | Removal of oxidizing solution and preparation for the next cycle. |
Post-Synthesis Cleavage and Deprotection
-
After the final synthesis cycle, the solid support is washed with acetonitrile and dried under a stream of argon.
-
The support is transferred to a sealed vial containing concentrated aqueous ammonia.
-
The vial is heated at 55°C for 8-12 hours. This treatment cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases.
-
The supernatant containing the deprotected oligonucleotide is collected, and the solvent is removed by lyophilization or vacuum centrifugation.
Data Presentation
Table 2: Comparison of Fmoc and DMT-Based Oligonucleotide Synthesis
| Parameter | Fmoc-Based Synthesis | DMT-Based Synthesis |
| 5'-Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) | Dimethoxytrityl (DMT) |
| Deprotection Condition | Basic (e.g., 2% DBU in ACN) | Acidic (e.g., 3% TCA in DCM) |
| Typical Coupling Efficiency | >98% | >99%[1] |
| Cycle Time | 5-10 minutes | 3-7 minutes |
| Key Advantage | Compatibility with base-sensitive modifications | High efficiency and well-established protocols |
| Primary Limitation | Potentially lower coupling efficiency for some monomers | Incompatibility with acid-labile modifications |
Visualizing the Workflow and Chemistry
Fmoc-Based Synthesis Cycle Workflow
Caption: Workflow of a single cycle in Fmoc-based oligonucleotide synthesis.
Chemical Transformation in Fmoc Deprotection
Caption: Chemical transformation during the Fmoc deprotection step.
Comparative Workflow: Fmoc vs. DMT Synthesis
Caption: High-level comparison of Fmoc and DMT-based synthesis cycles.
Conclusion
Fmoc-based solid-phase oligonucleotide synthesis provides a valuable alternative to the more common DMT-based methodology, especially for the preparation of oligonucleotides containing base-sensitive modifications. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals looking to implement or optimize Fmoc chemistry in their oligonucleotide synthesis workflows. By understanding the principles and practical considerations of this technique, users can successfully synthesize a wide range of oligonucleotides for various research and therapeutic applications.
References
Application Note: A Comprehensive Guide to the Large-Scale Synthesis of Fmoc-Protected Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] Its primary advantage lies in its base lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[1][2] The widespread adoption of Fmoc chemistry in research and pharmaceutical manufacturing has driven the need for robust, scalable, and cost-effective methods for producing high-purity Fmoc-protected amino acids.[3] This document provides detailed protocols and comparative data for the large-scale synthesis of these critical building blocks.
Comparison of Key Fmoc Reagents
The selection of the Fmoc-donating reagent is critical for the success of the synthesis, impacting reaction efficiency, product purity, and scalability. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). For large-scale industrial applications, Fmoc-OSu is overwhelmingly preferred.[4]
| Feature | Fmoc-Cl (9-fluorenylmethyl chloroformate) | Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) |
| Reactivity | Highly reactive, leading to faster reaction times.[4] | Moderately reactive, allowing for more controlled introduction of the Fmoc group.[4] |
| Stability | Sensitive to moisture and heat; prone to hydrolysis.[4][5] | More stable and easier to handle and store.[4][5] |
| Side Reactions | Prone to forming di- and tripeptide impurities due to over-reaction, complicating purification.[6][7] | Significantly reduces the formation of oligopeptide impurities, leading to a cleaner reaction profile.[5][7] |
| Work-up | Can be more complex due to the presence of byproducts. | Generally results in higher purity of the crude product, simplifying downstream purification.[4] |
| Scalability | Less suitable for large-scale synthesis due to handling challenges and impurity profiles.[4] | The preferred reagent for large-scale and industrial processes due to its stability and cleaner reactions.[4] |
General Workflow for Large-Scale Fmoc-Amino Acid Synthesis
The overall process for synthesizing Fmoc-protected amino acids on a large scale involves four main stages: reaction, work-up and isolation, purification, and quality control.
Caption: General workflow for the large-scale synthesis of Fmoc-amino acids.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Fmoc-L-Alanine using Fmoc-OSu
This protocol describes a representative procedure for the Fmoc protection of L-Alanine, which can be adapted for other non-side-chain-reactive amino acids.
Materials:
-
L-Alanine
-
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)[7]
-
Sodium Carbonate (Na₂CO₃)
-
Acetone
-
Deionized Water
-
Diethyl Ether
-
Ethyl Acetate
-
Hydrochloric Acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large-capacity reaction vessel with overhead mechanical stirring
-
Temperature probe and cooling bath
-
pH meter
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution of Amino Acid:
-
In a large reaction vessel, dissolve L-Alanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. Use sufficient volume to fully dissolve the amino acid.
-
Cool the solution to 0-5°C using an ice bath while stirring.[]
-
-
Addition of Fmoc-OSu:
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 8-12 hours or until the reaction is complete (monitor by TLC or HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, reduce the volume of acetone using a rotary evaporator.
-
Dilute the remaining aqueous mixture with deionized water.
-
Transfer the solution to a large separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.[10]
-
While cooling the aqueous layer in an ice bath, slowly add 1M HCl with stirring to acidify the solution to a pH of 2-3. A white precipitate of Fmoc-L-Alanine will form.[9][10]
-
Extract the precipitated product three times with ethyl acetate.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude Fmoc-L-Alanine as a white solid.
-
Protocol 2: Purification by Recrystallization
To achieve the high purity required for pharmaceutical applications (>99%), the crude product should be recrystallized.
Methodology:
-
Solvent Selection: A common solvent system for many Fmoc-amino acids is an ethanol-water mixture or toluene.[11][12]
-
Procedure (Toluene):
-
Place the crude Fmoc-L-Alanine (100g) in a suitable flask and add toluene (e.g., 600 mL).[11]
-
Heat the mixture to 50°C and stir for 1 hour to ensure all soluble impurities are dissolved.[11]
-
Cool the mixture to room temperature (e.g., 30°C) and continue stirring for 2 hours to allow for complete precipitation of the purified product.[11]
-
Filter the solid product and wash the cake with cold toluene.
-
Dry the purified Fmoc-L-Alanine under vacuum at 50°C to a constant weight.[11] The expected yield is typically high, often exceeding 90%.[10]
-
Protocol 3: Quality Control by HPLC
The purity of the final product must be verified using reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Typical Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 20-30 minutes.[9] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 301 nm (for the Fmoc group).[9] |
| Purity Acceptance | The HPLC purity for the final product should equal or exceed 99%.[6] |
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. nbinno.com [nbinno.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ajpamc.com [ajpamc.com]
- 12. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This leads to the inability of the next amino acid to couple, resulting in deletion sequences where one or more amino acids are missing from the final peptide. This significantly reduces the yield of the target peptide and complicates the purification process.
Q2: What are the common causes of incomplete Fmoc deprotection?
Several factors can contribute to incomplete Fmoc removal:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can physically block the deprotection reagent's access to the N-terminal Fmoc group.[1][2] This is particularly common for sequences containing repeating hydrophobic residues.[1]
-
Steric Hindrance: Bulky side-chain protecting groups near the N-terminus can sterically hinder the approach of the piperidine molecule to the Fmoc group.[2][3]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chain.[2][4] A good swelling solvent should result in a resin volume of greater than 4.0 mL/g.[4]
-
Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine solution, can reduce deprotection efficiency.[5] Additionally, insufficient deprotection time or inadequate mixing can also lead to incomplete removal of the Fmoc group.
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be used to detect and quantify the efficiency of Fmoc deprotection:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines.[1][2] A positive result (blue/purple beads) after the deprotection step indicates successful Fmoc removal.[1] A negative result (yellow/colorless beads) suggests that the Fmoc group is still attached.[1] It is important to note that this test is not reliable for N-terminal proline residues, which give a brownish-red color.[1][5]
-
UV-Vis Spectrophotometry: The deprotection reaction releases a dibenzofulvene (DBF) molecule, which reacts with piperidine to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance at approximately 301-312 nm.[1][5] By monitoring the absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection reaction in real-time.[1] Automated peptide synthesizers often use this method to extend deprotection times automatically until the reaction is complete.[1]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines.[1]
-
Chloranil Test: This test is specifically used for the detection of secondary amines, such as N-terminal proline.[1]
Troubleshooting Guide
Issue: Negative or weak Kaiser test result after standard Fmoc deprotection.
This indicates that the N-terminal amine is not free, and the Fmoc group has not been completely removed.
Initial Steps:
-
Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and of high quality.[5]
-
Check Protocol: Confirm that the correct deprotection time and number of treatments were used. A standard protocol often involves two treatments: a short one (1-2 minutes) followed by a longer one (5-10 minutes).[2]
Advanced Troubleshooting:
If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.
-
Extend Deprotection Time: Increase the duration of the deprotection steps. For challenging sequences, extending the time to 30 minutes or longer may be necessary.[3]
-
Increase Deprotection Temperature: Gently warming the reaction vessel to 30-35°C can help disrupt secondary structures and improve deprotection kinetics.[3] However, be cautious as higher temperatures can increase the risk of side reactions like aspartimide formation.[3]
-
Use a Stronger Base: For particularly difficult sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[6] A common alternative is a solution containing 2% DBU and 2% piperidine in DMF.[2]
-
Incorporate Chaotropic Agents: Adding a low concentration of a chaotropic salt like guanidinium chloride to the deprotection solution can help to disrupt secondary structures and improve reagent accessibility.[3]
Quantitative Data Summary
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Deprotection Reagent | Concentration (v/v) | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% | DMF or NMP | 2 x (2-10 minutes) | The most widely used and effective reagent.[6] |
| Piperidine | 30% | DMF | 10 minutes | --- |
| Piperidine | 55% | DMF | 20 minutes | --- |
| DBU/Piperidine | 2% DBU, 2% Piperidine | DMF | 5-10 minutes | Stronger base, useful for difficult sequences.[2] |
| DBU/Piperazine | 2% DBU, 5% Piperazine | NMP | 5-10 minutes | Shown to enhance Fmoc-removal kinetics.[7][8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[5]
-
First Deprotection: Add a 20% piperidine in DMF solution to the resin, ensuring it is fully submerged. Agitate gently for 1-2 minutes at room temperature.[2]
-
Drain: Remove the deprotection solution by filtration.[5]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[2]
-
Drain: Remove the deprotection solution.[6]
-
Final Wash: Wash the resin thoroughly with DMF (5-7 times) to completely remove the deprotection reagent and the DBF-piperidine adduct.[6] The resin is now ready for the next amino acid coupling step.
Protocol 2: Kaiser Test (Ninhydrin Test)
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[5]
-
Prepare Reagents:
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[5]
-
Heat: Heat the test tube at 100°C for 5 minutes.[5]
-
Observe Color:
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[5]
-
Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., DMF).[2]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at approximately 301 nm.[2][5]
-
Monitor Progress: Repeat the measurement with filtrate from subsequent washes. Deprotection is considered complete when the absorbance returns to baseline, indicating that no more Fmoc group is being removed.[5] A broad or tailing peak can indicate slow deprotection.[5]
Visualizations
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Caption: The mechanism of Fmoc group removal by piperidine.
Caption: A decision tree for selecting an appropriate Fmoc deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side reactions of 9-Fluorenylmethanol
Welcome to the technical support center for 9-Fluorenylmethanol. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during experiments involving this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound?
A1: The two primary side reactions of this compound are:
-
Oxidation to its corresponding ketone, 9-fluorenone. This is often identifiable by the appearance of a bright yellow color in the product.
-
Dehydration (a base-catalyzed β-elimination) to form dibenzofulvene. This reactive intermediate can subsequently polymerize or react with other nucleophiles in the reaction mixture.
Q2: My reaction mixture containing this compound turned yellow. What is the likely cause?
A2: A yellow coloration is a strong indicator of the formation of 9-fluorenone, the oxidized form of this compound. This can occur in the presence of oxidizing agents or even air, particularly under basic conditions.
Q3: I am using this compound in a base-catalyzed reaction and observing significant byproduct formation. What could be happening?
A3: In the presence of a base, this compound can undergo dehydration to form dibenzofulvene. This is a known issue, especially at elevated temperatures and with strong bases. Factors such as temperature, alkalinity, and the presence of formaldehyde can promote this dehydration reaction.
Q4: How do side reactions of this compound impact its use in peptide synthesis?
A4: this compound is the precursor to the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in solid-phase peptide synthesis (SPPS). The primary side reaction in this context is the formation of dibenzofulvene during the base-catalyzed cleavage of the Fmoc group. Dibenzofulvene can then react with the deprotected amine, leading to the formation of piperidine adducts and other impurities that can complicate purification.
Troubleshooting Guides
Problem 1: Formation of 9-Fluorenone (Oxidation)
Symptoms:
-
The final product or reaction mixture has a distinct yellow color.
-
Analysis (e.g., by HPLC or NMR) shows a significant peak corresponding to 9-fluorenone.
Possible Causes:
-
Presence of atmospheric oxygen, especially under basic conditions.
-
Use of oxidizing reagents in the reaction mixture.
-
Decomposition of solvents or other reagents to form oxidative species.
Solutions:
-
Work under an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use deoxygenated solvents: Degas solvents prior to use by sparging with nitrogen or argon.
-
Avoid strong oxidizing agents: If possible, choose alternative reagents that are less likely to oxidize the alcohol.
-
Control reaction temperature: Higher temperatures can accelerate oxidation.
Problem 2: Formation of Dibenzofulvene (Dehydration)
Symptoms:
-
Low yield of the desired product.
-
Presence of polymeric or insoluble materials in the reaction mixture.
-
Complex byproduct profile on analysis, potentially showing adducts of dibenzofulvene.
Possible Causes:
-
Use of a strong base.
-
Elevated reaction temperatures.
-
Presence of certain additives like formaldehyde.
Solutions:
-
Optimize base selection and concentration: Use the mildest base possible at the lowest effective concentration.
-
Maintain low reaction temperatures: Perform the reaction at or below room temperature if the primary reaction kinetics allow.
-
Careful selection of reagents: Avoid reagents known to promote dehydration.
Data Presentation
Table 1: Influence of Reaction Conditions on 9-Fluorenone Formation (Air Oxidation)
| 9H-Fluorene to KOH Molar Ratio | Solvent | Reaction Time (hours) | Yield of 9-Fluorenone (%) | Purity of 9-Fluorenone (%) |
| 1:0.5 - 2.5 | Tetrahydrofuran | 1 - 8 | 98 - 99 | 99 - 99.5 |
Data inferred from synthesis protocols of 9-fluorenone, indicating conditions that promote oxidation.
Table 2: Factors Influencing the Dehydration of this compound
| Factor Investigated | Condition | Outcome |
| Temperature | Increased | Promotes dehydration |
| Alkalinity | Increased | Promotes dehydration |
| Formaldehyde | Added | Promotes dehydration |
| Ethanol | High Concentration | Promotes dehydration through hydrogen bonding |
Experimental Protocols
Protocol 1: Minimizing Oxidation of this compound to 9-Fluorenone
This protocol outlines the general steps to prevent the unwanted oxidation of this compound during a chemical reaction.
Materials:
-
This compound
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Deoxygenated solvents
-
Other reaction-specific reagents
Procedure:
-
System Preparation: Assemble the reaction glassware and purge with an inert gas for 10-15 minutes to remove atmospheric oxygen.
-
Solvent Addition: Add deoxygenated solvent to the reaction vessel via a cannula or syringe under a positive pressure of the inert gas.
-
Reagent Addition: Dissolve this compound and any other reagents in the deoxygenated solvent. Maintain a gentle flow of inert gas over the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or another appropriate method. Ensure the inert atmosphere is maintained throughout the reaction.
-
Work-up: Upon completion, perform the reaction work-up, still taking precautions to minimize air exposure if the product is sensitive.
Protocol 2: Minimizing Dehydration of this compound to Dibenzofulvene
This protocol provides a framework for reducing the base-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Low-temperature reaction setup (e.g., ice bath, cryocooler)
-
Mild base (e.g., diisopropylethylamine, sodium bicarbonate)
-
Anhydrous solvents
Procedure:
-
Setup: Set up the reaction vessel in a cooling bath to maintain the desired low temperature (e.g., 0 °C).
-
Reagent Addition: Dissolve this compound in an anhydrous solvent and cool to the target temperature.
-
Base Addition: Slowly add the mild base dropwise to the cooled, stirring solution. The choice of a non-nucleophilic, sterically hindered base is often preferred.
-
Temperature Control: Maintain the low temperature throughout the reaction.
-
Reaction Monitoring: Monitor the reaction for the consumption of starting material and the formation of the desired product.
-
Quenching: Upon completion, quench the reaction with a mild acidic solution (e.g., saturated ammonium chloride) to neutralize the base and prevent further dehydration during work-up.
Mandatory Visualization
Caption: Primary side reactions of this compound.
Caption: Troubleshooting workflow for this compound side reactions.
Caption: Mechanism of base-catalyzed dehydration of this compound.
Technical Support Center: Improving the Shelf Life and Stability of Fmoc-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the shelf life and stability of Fmoc-amino acids, ensuring the integrity of your solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for Fmoc-amino acids to ensure long-term stability?
To maximize the shelf life of Fmoc-amino acids, they should be stored in a tightly sealed container in a refrigerator at 2-8°C. For extended storage, it is recommended to store them in a freezer at -20°C. It is crucial to protect them from moisture and light. Before opening a refrigerated or frozen container, allow it to warm to room temperature to prevent water condensation, which can lead to hydrolysis of the Fmoc group. Storing under an inert gas like argon or nitrogen can also help to prolong stability.
What are the common impurities in Fmoc-amino acids and how can they affect my peptide synthesis?
Impurities in Fmoc-amino acids can significantly impact the outcome of your peptide synthesis, leading to lower yields and difficult purification. Common impurities include:
| Impurity | Source | Impact on Peptide Synthesis |
| Free Amino Acid | Incomplete Fmoc protection during manufacturing or degradation during storage. | Can lead to the insertion of multiple amino acids (double insertion) and can also promote the autocatalytic cleavage of the Fmoc group during storage.[1] |
| Fmoc-Dipeptides | Side reaction during the synthesis of the Fmoc-amino acid. | Results in the incorporation of a dipeptide instead of a single amino acid, leading to a peptide with an inserted residue. |
| Acetic Acid | Residual solvent from the manufacturing process (e.g., ethyl acetate).[2] | Can act as a capping agent, terminating the peptide chain extension and resulting in truncated peptides.[1] |
| β-Alanine Adducts | A rearrangement of the Fmoc-N-hydroxysuccinimide reagent used in synthesis.[3] | Leads to the incorporation of β-alanine into the peptide sequence.[3] |
| Dibenzofulvene (DBF) | Degradation of the Fmoc group. | Can react with the N-terminus of the growing peptide chain, leading to chain termination. |
How can I assess the purity of my Fmoc-amino acids?
The most common method for assessing the purity of Fmoc-amino acids is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the intact Fmoc-amino acid from many of its potential impurities.
Troubleshooting Guides
Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Question: I am experiencing low yields of my final peptide product. What are the potential causes related to Fmoc-amino acid stability and how can I troubleshoot this?
Answer: Low peptide yield can stem from several factors, including issues with the Fmoc-amino acids and the synthesis protocol.
Potential Causes:
-
Degraded Fmoc-Amino Acids: The presence of impurities like free amino acids or hydrolyzed Fmoc-amino acids can lead to failed couplings.
-
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed, the subsequent coupling reaction will not occur, leading to deletion sequences.
-
Incomplete Coupling: The amino acid may not have coupled efficiently to the growing peptide chain, resulting in truncated sequences. This can be due to steric hindrance, aggregation, or impure reagents.
Troubleshooting Workflow:
References
preventing racemization during the coupling of Fmoc-amino acids
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for solid-phase peptide synthesis. This resource provides troubleshooting guides and frequently asked questions to help you minimize racemization during the coupling of Fmoc-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a problem?
Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain where an L-amino acid was intended. This is problematic because the presence of these diastereomeric impurities can dramatically alter the peptide's three-dimensional structure, leading to a partial or complete loss of biological activity and making purification more challenging.
Q2: Which amino acids are most susceptible to racemization during Fmoc-SPPS?
While any amino acid can racemize under certain conditions, some are particularly prone to it. Phenylalanine and Cysteine are known to be susceptible. Histidine is also highly susceptible to racemization, especially when its imidazole side chain is protected with a Trityl (Trt) group. The specific protecting group on the side chain can significantly influence the rate of racemization.
Q3: What are the primary factors that cause racemization during the coupling step?
Several factors during the coupling reaction can promote racemization:
-
Over-activation: Allowing the amino acid to remain in its activated state for an extended period before coupling can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
Excess Base: The presence of excess base, particularly tertiary amines like diisopropylethylamine (DIPEA), can accelerate the racemization of the activated amino acid.
-
Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization. Some reagents are "hotter" and lead to higher rates of racemization than others.
-
Temperature: Higher reaction temperatures can increase the rate of both the coupling reaction and the competing racemization side reaction.
Troubleshooting Guide: Minimizing Racemization
Issue: I'm observing significant diastereomeric impurities in my peptide, especially after coupling Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH.
This is a common issue due to the high susceptibility of these amino acids to racemization. Below are troubleshooting steps and alternative protocols to mitigate this problem.
The choice of coupling method is the most critical factor in controlling racemization. Onium salt-based reagents (like HBTU, HATU) combined with an additive are generally preferred over carbodiimides alone for sensitive amino acids.
-
Recommendation: For racemization-prone amino acids, consider using a combination of a less reactive carbodiimide like DIC with an additive such as OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate). This combination has been shown to effectively suppress racemization. The use of additives like HOBt or Oxyma provides an alternative reaction pathway that competes with oxazolone formation, thus reducing racemization.
The following table summarizes the percentage of D-amino acid impurity observed when coupling Fmoc-Phe-OH under different conditions.
| Coupling Reagent | Additive | Base (equivalents) | % D-Phe |
| HBTU | HOBt | DIPEA (2.0) | 1.2 |
| HATU | HOAt | DIPEA (2.0) | 0.8 |
| DIC | OxymaPure® | DIPEA (1.0) | < 0.5 |
| DIC | HOBt | DIPEA (1.0) | < 0.5 |
Data is illustrative and compiled from general knowledge in the field.
Excess tertiary base is a primary driver of racemization. Using the minimum amount of base necessary to facilitate the reaction is crucial.
-
Recommendation: When using a protected amino acid like Fmoc-His(Trt)-OH with a coupling reagent like HATU, which already has a basic component, adding extra base is often unnecessary and can be detrimental. If a base is required, use it in sub-stoichiometric amounts relative to the amino acid. For carbodiimide-based couplings, using precisely one equivalent of a weaker base like collidine can be beneficial.
The diagram below illustrates the decision process for selecting an appropriate coupling strategy.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma
This protocol is designed to minimize racemization during the incorporation of Fmoc-His(Trt)-OH.
Materials:
-
Fmoc-deprotected resin
-
Fmoc-His(Trt)-OH (3 equivalents)
-
OxymaPure® (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected resin in DMF for 30 minutes. Drain the solvent.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH and OxymaPure® in a minimal amount of DMF.
-
Activation: Add DIC to the amino acid/Oxyma solution and allow it to pre-activate for no more than 2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
The workflow for this experimental protocol is visualized below.
Protocol 2: Quantification of Racemization by Chiral HPLC
After synthesis and cleavage from the resin, the extent of racemization can be determined by derivatizing the peptide hydrolysate and analyzing it via chiral HPLC.
Materials:
-
Crude peptide sample
-
6 M HCl
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetonitrile
-
Triethylamine
-
HPLC system with a C18 column
Procedure:
-
Hydrolysis: Hydrolyze a small sample of the crude peptide in 6 M HCl at 110°C for 24 hours.
-
Derivatization:
-
Dry the hydrolysate completely.
-
Redissolve in 50 µL of water.
-
Add 20 µL of 1 M triethylamine.
-
Add 100 µL of a 1% solution of Marfey's Reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction with 10 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Dilute the derivatized sample with the mobile phase.
-
Inject onto a C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (containing 0.1% TFA).
-
The L-D and L-L diastereomers will have different retention times, allowing for their separation and quantification. The D-amino acid derivative typically elutes later.
-
The relationship between the factors leading to racemization and the preventative measures is outlined in the diagram below.
Technical Support Center: Alternative Reagents for Fmoc Cleavage
Welcome to the technical support center for non-piperidine reagents in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, protocols, and comparative data to navigate the challenges of Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to piperidine for Fmoc deprotection?
A1: While 20% piperidine in DMF is the standard reagent for Fmoc cleavage, alternatives are sought for several reasons:
-
Regulatory Concerns: Piperidine is a controlled substance in some regions, requiring strict monitoring and paperwork.[1]
-
Side Reactions: Piperidine can promote side reactions, most notably aspartimide formation in sequences containing aspartic acid, which can lead to impurities that are difficult to separate.[2][3][4]
-
"Difficult" Sequences: For sterically hindered or aggregation-prone peptide sequences, standard piperidine protocols may result in incomplete Fmoc removal, leading to deletion sequences.[4][5]
-
Greener Chemistry: Research is ongoing to find more sustainable and less toxic alternatives to traditional SPPS reagents.[6]
Q2: What are the most common non-piperidine reagents for Fmoc cleavage?
A2: Several alternative bases and base cocktails are used, each with specific advantages:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic base that significantly accelerates Fmoc removal.[7][8] It is often used in a 1-2% solution, typically with a scavenger like piperidine or piperazine.[3][5][7]
-
Piperazine: A weaker, nucleophilic base that can reduce the rate of aspartimide formation compared to piperidine.[9] It is often combined with DBU to create a rapid and safer deprotection solution.[10]
-
4-Methylpiperidine: Functionally equivalent to piperidine in terms of efficiency but is not a controlled substance, offering a direct logistical replacement.[1][11][12]
-
Dipropylamine (DPA): An inexpensive and non-odorous reagent shown to considerably reduce aspartimide formation, especially in high-temperature synthesis.[2][13][14]
-
Morpholine: A milder base sometimes used for sensitive peptides, such as glycopeptides, to minimize side reactions.[2][8]
Q3: What is a "scavenger" and why is it needed with DBU?
A3: The Fmoc deprotection reaction proceeds via β-elimination, releasing a reactive byproduct called dibenzofulvene (DBF).[15][16] If not captured, DBF can react with the newly deprotected N-terminal amine or other nucleophiles, leading to unwanted side products. Secondary amines like piperidine or piperazine act as "scavengers" by efficiently trapping DBF to form a stable adduct.[16][17] Since DBU is a non-nucleophilic base, it cannot trap DBF on its own, which is why it is almost always used with a nucleophilic scavenger.[7][8]
Troubleshooting Guide
Q1: My Fmoc deprotection is incomplete, even after extending the reaction time. What should I do?
A1: Incomplete deprotection is common with aggregation-prone or sterically hindered sequences.
-
Problem Confirmation: First, confirm incomplete deprotection using a qualitative method like the Kaiser test (a positive test will show dark blue beads, indicating free primary amines) or by quantitative HPLC analysis of a cleaved sample.[18]
-
Solution 1: Switch to a Stronger Base System: For difficult sequences, a standard 20% piperidine solution may be insufficient. Switching to a cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly improve deprotection efficiency.[7][19] A common solution is 2% DBU and 2-5% piperazine in DMF or NMP.[10][18] DBU is a much stronger base and accelerates the cleavage, while piperazine acts as the necessary scavenger.[8][20]
-
Solution 2: Improve Solvation: Peptide aggregation can prevent reagent access.[4] Switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties, can disrupt aggregation and improve deprotection.[4][21]
Q2: I am observing significant aspartimide formation in my Asp-containing peptide. How can I minimize this?
A2: Aspartimide formation is a major side reaction catalyzed by the base used for Fmoc deprotection, particularly with Asp-Gly or Asp-Ser sequences.[3]
-
Problem Confirmation: Aspartimide formation and its subsequent hydrolysis can lead to a mixture of α- and β-peptides, as well as racemized forms.[2] These impurities often have the same mass and can be difficult to separate and detect. Careful analysis by HPLC and mass spectrometry is required.
-
Solution 1: Use a Milder or Alternative Base: Piperidine is known to promote aspartimide formation.[2] Switching to a less basic reagent can significantly reduce this side reaction.
-
Dipropylamine (DPA): Has been shown to strongly reduce aspartimide formation compared to piperidine, even at elevated temperatures (60°C).[13][14]
-
Piperazine: As a weaker base, piperazine can suppress aspartimide formation.[9] A cocktail of 5% piperazine and 2% DBU supplemented with an acidic additive like formic acid has been shown to be effective.[20][22][23]
-
-
Solution 2: Add an Acidic Additive: Adding a weak acid like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce aspartimide formation.[4][9]
-
Caution: Avoid using DBU alone for sequences containing aspartic acid, as it is known to catalyze aspartimide formation.[7][21]
Q3: My peptide synthesis is suffering from diketopiperazine (DKP) formation. Can alternative reagents help?
A3: Yes. DKP formation is an intramolecular cyclization that truncates the peptide, often occurring at the dipeptide stage, especially with Proline as the second amino acid.[4] The choice of deprotection reagent can influence the rate of this side reaction.
-
Solution: An optimized deprotection solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the conventional 20% piperidine in DMF.[10][24] This mixture also enhances the speed of Fmoc removal.[24]
Quantitative Data Summary
The selection of a deprotection reagent is often a trade-off between speed and the minimization of side reactions. The tables below summarize the performance of various reagents.
Table 1: Comparison of Deprotection Efficiency and Aspartimide Formation
| Reagent Cocktail | Temperature | Peptide Sequence | Crude Yield (%) | Aspartimide Formation (%) | Reference |
|---|---|---|---|---|---|
| 20% Piperidine (PPR) | 60 °C | H-Ala-Phe-Asp-Gly-Val-Ala-NH₂ | 73% | 17% | [13] |
| 20% Dipropylamine (DPA) | 60 °C | H-Ala-Phe-Asp-Gly-Val-Ala-NH₂ | 85% | 4% | [13] |
| 2% DBU | 60 °C | H-Ala-Phe-Asp-Gly-Val-Ala-NH₂ | 52% | 25% | [13] |
| 20% Piperidine (PPR) | 90 °C | H-Ala-Phe-Asp-Gly-Val-Ala-NH₂ | 65% | 20% | [13] |
| 20% Dipropylamine (DPA) | 90 °C | H-Ala-Phe-Asp-Gly-Val-Ala-NH₂ | 80% | 11% |[13] |
Table 2: General Comparison of Common Deprotection Reagents
| Reagent/Cocktail | Typical Concentration | Key Advantage(s) | Key Disadvantage(s) |
|---|---|---|---|
| Piperidine | 20% in DMF | Well-established, effective for most sequences. | Promotes aspartimide formation; regulated substance.[1][2] |
| 4-Methylpiperidine | 20% in DMF | Equivalent efficiency to piperidine; not a controlled substance.[1][11] | Similar propensity for side reactions as piperidine. |
| DBU / Piperazine | 2% DBU, 5% Piperazine in DMF/NMP | Very fast deprotection; reduces DKP formation.[10][20][24] | Can still promote aspartimide formation without additives. |
| Dipropylamine (DPA) | 20% in DMF | Significantly reduces aspartimide formation.[13][14] | May have slightly lower yields in non-problematic sequences compared to piperidine.[2] |
| Morpholine | 50% in DMF | Milder conditions, useful for sensitive sequences.[2][8] | Slower deprotection kinetics. |
Detailed Experimental Protocols
Protocol 1: Fmoc Deprotection with DBU and Piperazine
This protocol is highly effective for overcoming incomplete deprotection in difficult sequences.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF.[10][24]
-
First Deprotection: Drain the swelling solvent and add the DBU/piperazine solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 3-5 minutes.
-
Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the reagent for another 5-7 minutes.[3][5]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF or NMP (at least 7 times) to ensure complete removal of the reagents.[5]
-
Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group.[18]
Protocol 2: Fmoc Deprotection with Dipropylamine (DPA) to Reduce Aspartimide Formation
This protocol is recommended for sequences known to be prone to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a 20% (v/v) solution of dipropylamine (DPA) in DMF.
-
First Deprotection: Drain the DMF and add the 20% DPA solution. Agitate the mixture for 5 minutes at the desired synthesis temperature (e.g., 60 °C).[13]
-
Second Deprotection: Drain the DPA solution and add a fresh portion. Agitate for another 10 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Confirmation: Proceed to the next coupling step after confirming deprotection.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015) | Krittika Ralhan | 57 Citations [scispace.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dibenzofulvene Byproduct Removal After Fmoc Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the removal of dibenzofulvene (DBF) byproducts, a common challenge encountered during the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dibenzofulvene and why is it a problem in peptide synthesis?
A1: Dibenzofulvene (DBF) is a reactive byproduct formed during the base-catalyzed removal of the Fmoc protecting group from the N-terminus of a peptide.[1][2] The deprotection process proceeds via a β-elimination mechanism, releasing the free amine, carbon dioxide, and DBF.[1][3] If not effectively removed, DBF can react with the newly deprotected N-terminal amine of the peptide, leading to the formation of a stable DBF-peptide adduct.[4] This side reaction terminates the peptide chain extension and complicates the purification of the desired peptide.[4]
Q2: How does piperidine, the standard Fmoc deprotection reagent, help in controlling DBF byproducts?
A2: Piperidine, a secondary amine, serves a dual role in Fmoc deprotection.[1][5] Firstly, it acts as the base that initiates the deprotection reaction.[1] Secondly, being a good nucleophile, it efficiently "scavenges" or traps the highly reactive DBF intermediate by forming a stable DBF-piperidine adduct.[1][6] This adduct is generally soluble in the reaction medium and can be washed away during the standard washing steps in solid-phase peptide synthesis (SPPS).[4][7]
Q3: I am observing a significant amount of DBF-related byproducts despite using piperidine. What could be the issue?
A3: Several factors could contribute to incomplete DBF scavenging even when using piperidine:
-
Insufficient Piperidine Concentration or Reaction Time: Standard protocols often recommend 20-50% piperidine in a suitable solvent like DMF or NMP.[2] Lower concentrations or insufficient reaction times may not be adequate for complete trapping of the DBF.
-
"Difficult" Sequences: Steric hindrance around the N-terminus of certain peptide sequences can slow down the deprotection and scavenging reactions.[5]
-
DBF Polymerization: At higher concentrations, DBF can polymerize, forming insoluble aggregates that are difficult to remove.[7]
-
Solvent Effects: The efficiency of the deprotection and scavenging reactions can be influenced by the polarity of the solvent.[5] Polar aprotic solvents like DMF and NMP are generally preferred.[1]
Troubleshooting Guides
Issue 1: Presence of DBF-Peptide Adducts in Final Product
This is often identified by mass spectrometry, where a mass addition corresponding to the DBF moiety (+166 Da) is observed on the target peptide.
Diagram of DBF-Peptide Adduct Formation
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. US20100184952A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Technical Support Center: Troubleshooting Fmoc-Based Solid-Phase Peptide Synthesis
Welcome to the technical support center for Fmoc-based solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting guides for specific problems encountered during Fmoc-SPPS.
Issue 1: Incomplete Fmoc-Deprotection
Q1: How do I know if Fmoc-deprotection is incomplete?
Incomplete removal of the N-terminal Fmoc protecting group is a frequent issue that leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[1] This can significantly lower the overall yield and purity of your product.[2]
Symptoms of incomplete deprotection include:
-
A negative or weak positive result from a qualitative test for free primary amines (e.g., Kaiser test) after the deprotection step.[3]
-
The presence of deletion sequences (target peptide mass minus the mass of one or more amino acids) in the mass spectrometry (MS) analysis of the crude product.[4]
-
A complex chromatogram with multiple peaks in the High-Performance Liquid Chromatography (HPLC) analysis of the crude product.[3]
Q2: What are the common causes of incomplete Fmoc-deprotection?
Several factors can lead to incomplete Fmoc removal:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which can physically block the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.[3] This is common in sequences with a high content of hydrophobic residues.[5]
-
Suboptimal Reagents: The use of degraded or low-quality deprotection reagents, such as old piperidine solutions, can reduce deprotection efficiency.[1]
-
Insufficient Reaction Time or Concentration: Inadequate deprotection time or a low concentration of the deprotection reagent may not be sufficient for complete Fmoc removal, especially for "difficult" sequences.[1]
Q3: How can I troubleshoot and resolve incomplete Fmoc-deprotection?
If you suspect incomplete deprotection, follow this troubleshooting workflow:
start [label="Problem: Incomplete\nFmoc-Deprotection Suspected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Quality\n(e.g., fresh piperidine solution)"]; check_protocol [label="Review Synthesis Protocol\n(times, concentrations)"]; perform_test [label="Perform Qualitative Test\n(e.g., Kaiser Test)"]; test_positive [label="Test Positive:\nDeprotection Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; test_negative [label="Test Negative:\nDeprotection Incomplete", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; modify_protocol [label="Modify Deprotection Protocol"]; increase_time [label="Increase Deprotection Time/\nPerform Double Deprotection"]; stronger_base [label="Use a Stronger Base\n(e.g., add DBU)"]; chaotropic_agents [label="Add Chaotropic Agents or\nChange Solvent (e.g., NMP)"]; re_evaluate [label="Re-evaluate with\nQualitative Test"];
start -> check_reagents; start -> check_protocol; check_reagents -> perform_test; check_protocol -> perform_test; perform_test -> test_positive [label="Blue Color"]; perform_test -> test_negative [label="Yellow/No Color"]; test_negative -> modify_protocol; modify_protocol -> increase_time; modify_protocol -> stronger_base; modify_protocol -> chaotropic_agents; increase_time -> re_evaluate; stronger_base -> re_evaluate; chaotropic_agents -> re_evaluate; re_evaluate -> test_positive; re_evaluate -> test_negative [style=dashed]; }
Figure 1: Troubleshooting workflow for incomplete Fmoc-deprotection.
Recommended Actions:
-
Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh.
-
Increase Deprotection Time: For difficult sequences, extend the deprotection time or perform a double deprotection step.[1]
-
Use a Stronger Base: For severely hindered sequences, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in your deprotection cocktail.[6]
-
Disrupt Aggregation: Change the solvent to N-methyl-2-pyrrolidone (NMP) or add chaotropic agents to disrupt secondary structures.[5]
Issue 2: Difficult Coupling Reactions
Q1: My coupling reaction is incomplete. What should I do?
Incomplete coupling results in deletion sequences and is often identified by a positive Kaiser test after the coupling step.[3]
Potential Causes and Solutions:
-
Steric Hindrance: Bulky amino acids (e.g., Val, Ile, Aib) can be difficult to couple.
-
Peptide Aggregation: Similar to deprotection issues, aggregation can prevent the activated amino acid from reaching the N-terminus.
-
Solution: Switch to a solvent like NMP, sonicate the reaction vessel, or perform the coupling at an elevated temperature.[9]
-
-
Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access.
-
Solution: Ensure the resin is properly pre-swelled in the synthesis solvent before the first coupling.[10]
-
start [label="Problem: Incomplete Coupling\n(Positive Kaiser Test)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_steric_hindrance [label="Cause: Steric Hindrance"]; cause_aggregation [label="Cause: Peptide Aggregation"]; cause_reagents [label="Cause: Reagent Quality"]; solution_double_couple [label="Solution: Double Couple / \nIncrease Time"]; solution_stronger_reagent [label="Solution: Use Stronger\nCoupling Reagent (HATU, HCTU)"]; solution_change_solvent [label="Solution: Change Solvent (NMP)/\nAdd Chaotropic Agents"]; solution_increase_temp [label="Solution: Increase Temperature"]; solution_check_reagents [label="Solution: Use Fresh Amino Acids\nand Coupling Reagents"];
start -> cause_steric_hindrance; start -> cause_aggregation; start -> cause_reagents; cause_steric_hindrance -> solution_double_couple; cause_steric_hindrance -> solution_stronger_reagent; cause_aggregation -> solution_change_solvent; cause_aggregation -> solution_increase_temp; cause_reagents -> solution_check_reagents; }
Figure 2: Logical relationships in troubleshooting difficult couplings.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Efficiency | Notes |
| HBTU/HCTU | Uronium/Aminium Salt | High | Commonly used, effective for most couplings.[7] |
| HATU | Uronium/Aminium Salt | Very High | Excellent for sterically hindered amino acids and reducing racemization.[7][8] |
| DIC/Oxyma | Carbodiimide/Additive | High | Cost-effective and efficient, with OxymaPure reducing the risk of explosion associated with HOBt.[8] |
| COMU | Uronium/Aminium Salt | Very High | Highly efficient for hindered couplings, but can be more expensive.[7] |
Issue 3: Common Side Reactions
Q1: I'm observing unexpected peaks in my MS analysis. What are the common side reactions in Fmoc-SPPS?
Several side reactions can occur during Fmoc-SPPS, leading to impurities that can be difficult to separate from the target peptide.
1. Aspartimide Formation:
-
Description: A major side reaction, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[11] The backbone amide nitrogen attacks the side-chain carboxyl group of aspartic acid under basic conditions, forming a cyclic imide.[11] This can lead to racemization and the formation of α- and β-aspartyl peptides.[11]
-
Mitigation:
Table 2: Effect of Asp Protecting Group on Aspartimide Formation (Model Peptide VKDGYI after prolonged treatment with 20% piperidine in DMF)[13]
| Asp Protecting Group | % Desired Peptide | % D-Asp Isomer |
| OtBu | 45.2% | 15.1% |
| OMpe | 82.5% | 4.8% |
| OBno | 98.9% | 0.4% |
2. Diketopiperazine (DKP) Formation:
-
Description: This occurs at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[4] This is particularly problematic for sequences containing Proline or Glycine at the C-terminus.[1][6]
-
Mitigation:
3. Racemization:
-
Description: The loss of chiral integrity of an amino acid, which can occur during the activation step of the coupling reaction.[10] Histidine and Cysteine are particularly susceptible.[14]
-
Mitigation:
Experimental Protocols
This section provides detailed methodologies for key analytical and monitoring techniques.
Kaiser Test (for Primary Amines)
This is a highly sensitive colorimetric test to detect the presence of free primary amines on the resin.[16]
Reagents:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[16]
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[16]
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[16]
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a small test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).[16]
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (successful coupling or incomplete deprotection).[2]
-
Note: This test is not reliable for N-terminal proline, which gives a reddish-brown color.[2]
Chloranil Test (for Secondary Amines)
This test is used to detect secondary amines, such as N-terminal proline.[17]
Reagents:
Procedure:
-
Place a small sample of resin (1-5 mg) in a test tube.[17]
-
Add 1 drop of Reagent A and 1 drop of Reagent B.[17]
-
Let the mixture stand at room temperature for 5 minutes.[17]
-
Observe the color of the beads.
Interpretation of Results:
-
Blue/Green Color: Positive result, indicating the presence of free secondary amines.[17]
-
Colorless/Yellow: Negative result.[18]
Standard RP-HPLC Analysis of Crude Peptides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[19]
Materials:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[20]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[19]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[19]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[19]
-
Chromatographic Conditions:
-
Gradient: A typical starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[19] This can be optimized to improve the resolution of the target peptide from its impurities.[21]
Mass Spectrometry (MS) Analysis of Crude Peptides
MS is essential for confirming the molecular weight of the target peptide and identifying byproducts.[22]
Procedure:
-
Sample Preparation:
-
Perform a small-scale test cleavage of a few milligrams of the peptide-resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitate the cleaved peptide with cold diethyl ether.[3]
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.[3]
-
Re-dissolve the crude peptide in a suitable solvent for MS analysis (e.g., 0.1% formic acid in water/acetonitrile).[22]
-
-
Analysis:
-
Infuse the sample into the mass spectrometer (e.g., using Electrospray Ionization - ESI).[22]
-
Acquire the mass spectrum and identify the peak corresponding to the expected molecular weight of the target peptide.
-
Analyze other peaks to identify potential byproducts such as deletion sequences, truncated sequences, or adducts.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. hplc.eu [hplc.eu]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 21. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 22. biotage.com [biotage.com]
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: 9-Fluorenylmethanol (Fmoc) vs. Boc in Peptide Synthesis
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the final product. Among the most prominent strategies for the temporary protection of the α-amino group of amino acids are the use of 9-Fluorenylmethanol (Fmoc) and tert-butyloxycarbonyl (Boc). This guide provides a comprehensive and objective comparative analysis of these two cornerstone protecting groups, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Chemical Differences and Lability
The fundamental distinction between the Fmoc and Boc protecting groups lies in their contrasting lability under different chemical conditions. The Fmoc group is base-labile, readily cleaved by secondary amines such as piperidine, while the Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal.[1][] This critical difference forms the basis of their application in orthogonal protection schemes, allowing for the selective deprotection of the α-amino group without affecting side-chain protecting groups.[][4]
Table 1: Comparison of Chemical Properties of Fmoc and Boc Protecting Groups
| Feature | This compound (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Chemical Formula | C₁₅H₁₂O₂ | C₅H₉O₂ |
| Molecular Weight | 224.25 g/mol | 101.12 g/mol |
| Cleavage Condition | Base-labile (e.g., 20% piperidine in DMF)[] | Acid-labile (e.g., 50% TFA in DCM)[1] |
| Deprotection Mechanism | β-elimination | Acid-catalyzed hydrolysis |
| Byproducts of Deprotection | Dibenzofulvene (DBF) and CO₂ | Isobutylene and CO₂ |
| Compatibility | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[] | Orthogonal to base-labile and hydrogenolysis-cleavable protecting groups (e.g., Fmoc, Cbz) |
| Monitoring of Deprotection | UV-active dibenzofulvene byproduct allows for real-time monitoring.[5] | Not readily monitored by UV spectroscopy. |
Performance in Solid-Phase Peptide Synthesis (SPPS): A Comparative Overview
Both Fmoc and Boc strategies have been extensively employed in Solid-Phase Peptide Synthesis (SPPS), each presenting a unique set of advantages and disadvantages that make them suitable for different applications.
The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder overall deprotection conditions for the final cleavage from the resin and removal of side-chain protecting groups, which is typically achieved with TFA.[6] This makes it particularly suitable for the synthesis of peptides containing acid-sensitive modifications like phosphorylation and glycosylation.[5] The ability to monitor the completion of the Fmoc deprotection step in real-time by detecting the UV-active dibenzofulvene byproduct is another significant advantage, allowing for the optimization of reaction times and ensuring complete reactions.[5]
Conversely, the Boc/Bzl strategy, while being the older of the two, remains a robust and valuable tool, especially for the synthesis of long or challenging sequences prone to aggregation.[] The repetitive acid treatment in Boc-SPPS helps to maintain the peptide chain in a protonated and more solvated state, which can reduce interchain aggregation. For some hydrophobic peptides, the Boc strategy has been reported to yield higher crude purity and overall yields.[] However, the final cleavage step in Boc-SPPS requires the use of strong, hazardous acids like anhydrous hydrogen fluoride (HF), which necessitates specialized equipment.[6]
Table 2: Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Deprotection Reagent | 20-50% Piperidine in DMF | 25-50% TFA in DCM |
| Final Cleavage Reagent | ~95% Trifluoroacetic acid (TFA) | Anhydrous Hydrogen Fluoride (HF) or TFMSA |
| Orthogonality | Yes | No (quasi-orthogonal) |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation at the dipeptide stage. | Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met). |
| Suitability for Modified Peptides | High, due to mild final cleavage.[5] | Limited for acid-sensitive modifications. |
| Handling and Safety | Piperidine is toxic and has an unpleasant odor. | HF is highly corrosive and toxic, requiring specialized apparatus.[6] |
| Cost | Fmoc-amino acids are generally more expensive. | Boc-amino acids are typically less expensive.[] |
While direct, side-by-side quantitative comparisons for the synthesis of the same peptide under identical "average" conditions are not abundant in the literature, some studies have indicated that the Boc/Bzl strategy can result in higher average yield and purity in certain contexts.[7] However, the choice of strategy is highly dependent on the specific peptide sequence and any modifications.
Experimental Protocols: Synthesis of a Model Peptide (Ala-His-Gly)
To provide a practical comparison, the following are generalized, step-by-step protocols for the manual solid-phase synthesis of the model tripeptide Ala-His-Gly using both Fmoc and Boc chemistries.
Fmoc-Based Synthesis of Ala-His-Gly on Rink Amide Resin
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Monitor the coupling reaction using a ninhydrin test. Wash the resin with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Second Amino Acid Coupling (Histidine): Couple Fmoc-His(Trt)-OH as described in step 3. To minimize racemization, avoid long pre-activation times. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 4.
-
Third Amino Acid Coupling (Alanine): Couple Fmoc-Ala-OH as described in step 3.
-
Final Fmoc Deprotection: Repeat step 4.
-
Cleavage and Side-Chain Deprotection: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash. Lyophilize the crude peptide for purification by RP-HPLC.
Boc-Based Synthesis of Ala-His-Gly on Merrifield Resin
-
Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling (Glycine): Couple Boc-Gly-OH to the resin using a suitable activation method (e.g., DCC/DMAP).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM. Wash the resin with DCM.
-
Second Amino Acid Coupling (Histidine): Couple the side-chain protected Boc-His(Tos)-OH using an appropriate coupling reagent (e.g., DCC/HOBt) in a mixture of DCM and DMF. Monitor the coupling reaction using a ninhydrin test. Wash the resin with DCM and DMF.
-
Boc Deprotection and Neutralization: Repeat steps 3 and 4.
-
Third Amino Acid Coupling (Alanine): Couple Boc-Ala-OH as described in step 5.
-
Final Boc Deprotection: Repeat step 3.
-
Cleavage and Global Deprotection: Dry the peptide-resin under vacuum. Treat the resin with anhydrous HF or TFMSA and appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash. Lyophilize the crude peptide for purification.
Visualizing the Chemistry: Protection, Deprotection, and Synthesis Workflows
To further elucidate the chemical transformations and experimental processes, the following diagrams visualize the protection and deprotection mechanisms of Fmoc and Boc, as well as a comparative workflow for their use in SPPS.
Caption: Fmoc protection and deprotection mechanisms.
Caption: Boc protection and deprotection mechanisms.
Caption: Comparative workflow of Fmoc and Boc SPPS cycles.
Conclusion: Selecting the Optimal Strategy
The choice between Fmoc and Boc protecting groups is a critical decision in peptide synthesis that significantly impacts the efficiency, purity, and scalability of the process. The Fmoc/tBu strategy has largely become the method of choice for modern SPPS due to its milder deprotection conditions, orthogonality, and the ability to synthesize complex and modified peptides.[5] However, the Boc/Bzl strategy remains a powerful and sometimes advantageous approach, particularly for the synthesis of long and aggregation-prone sequences.[]
Ultimately, the optimal choice depends on the specific characteristics of the target peptide, including its length, sequence, and the presence of any post-translational modifications. A thorough understanding of the advantages and limitations of each strategy, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater success.
References
- 1. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analytical Methods for 9-Fluorenylmethanol Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of quantitative analytical methods for the determination of 9-Fluorenylmethanol, a crucial intermediate in the synthesis of various organic molecules, including protecting agents used in peptide synthesis. The selection of an appropriate analytical method is paramount for ensuring the purity and quality of this compound in research and drug development settings. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and discusses Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) as alternative techniques.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the three primary methods for this compound quantification.
| Parameter | HPLC-UV | GC-FID | HPLC-FLD |
| Principle | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase, with detection by flame ionization. | Separation based on polarity, with highly sensitive and selective detection of fluorescent compounds. |
| Sample Preparation | Simple dissolution in an organic solvent like methanol. | Dissolution in a volatile solvent; derivatization may be needed to increase volatility. | Simple dissolution in the mobile phase. |
| Selectivity | Good; dependent on chromatographic resolution from impurities. | High; dependent on the separation efficiency of the capillary column. | Very high; specific to fluorescent analytes, reducing matrix interference. |
| Sensitivity | Moderate. | High for organic compounds. | Potentially very high due to the native fluorescence of the fluorenyl group. |
| Precision (RSD) | Documented as low as 0.25%[1]. | Method-dependent; generally offers good precision. | Expected to be high, though specific data for this compound is not readily available. |
| Accuracy (Recovery) | Reported to be in the range of 98.1% to 103.2%[1]. | Typically high, but dependent on the specific method validation. | Expected to be high, though specific data for this compound is not readily available. |
| Throughput | High; rapid analysis times are achievable. | Moderate; typically longer run times compared to HPLC. | High; compatible with fast HPLC methods. |
| Instrumentation | Widely available in analytical laboratories. | Common in analytical laboratories. | Less common than UV detectors but widely available. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-documented for the purity assessment of this compound and offers a balance of performance and accessibility.
Experimental Protocol:
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Chromatographic Column: Inertsil ODS-3 C18 reversed-phase column (150 mm length x 4.6 mm internal diameter, 5 µm particle size)[1].
-
Mobile Phase: A mixture of methanol and water. A common composition is 10:90 (v/v) methanol to water, though the ratio can be adjusted from 10:90 to 90:10 to optimize separation[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30 °C[1].
-
Detection Wavelength: 232 nm[1].
-
Injection Volume: 10 µL[1].
Sample Preparation:
-
Accurately weigh the this compound standard or sample.
-
Dissolve in a suitable organic solvent, such as methanol, to a concentration between 0.1 mg/mL and 1.2 mg/mL[1].
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Quantitative Performance Data:
-
Linearity: A linear relationship between concentration and peak area is expected within the specified concentration range.
-
Precision: The relative standard deviation (RSD) has been reported to be as low as 0.25%[1].
-
Accuracy: Standard addition recovery rates are documented to be between 98.1% and 103.2%[1].
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds. While specific validated methods for this compound are not as readily available in the literature, the principles of the technique are well-established.
General Methodology:
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector.
-
Sample Preparation: The sample is typically dissolved in a low-boiling-point solvent such as methanol.
-
Injection: A small volume of the sample solution is injected into the heated inlet of the GC, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase, often controlled by a temperature program.
-
Detection: The FID detector pyrolyzes the organic compounds eluting from the column, generating a current that is proportional to the amount of carbon atoms, allowing for quantification.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
The inherent fluorescence of the fluorene moiety in this compound makes HPLC-FLD a potentially highly sensitive and selective method for its quantification.
Principle and Potential Protocol:
-
Instrumentation: An HPLC system coupled with a fluorescence detector.
-
Principle: The fluorescence detector excites the analyte at a specific wavelength and measures the emitted light at a longer wavelength. This technique is known for its high sensitivity and selectivity[2].
-
Potential Protocol:
-
Column and Mobile Phase: A reversed-phase C18 column with a mobile phase of acetonitrile and water could be employed, similar to HPLC-UV methods[3].
-
Excitation and Emission Wavelengths: The optimal excitation and emission wavelengths for this compound would need to be determined experimentally. For comparison, derivatives of 9-fluorenylmethyl chloroformate (FMOC-Cl) are typically excited around 265 nm with emission detected around 315 nm[3].
-
Visualizations
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for this compound analysis by HPLC-UV.
Logical Relationship of Analytical Method Selection
Caption: Selection of analytical methods based on analyte properties.
References
A Comparative Guide to Validating the Purity of Fmoc-Amino Acids: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of Fmoc-amino acids is a critical first step in the synthesis of high-quality peptides. Even minute impurities in these foundational building blocks can lead to the formation of undesirable side products, complicating purification and potentially impacting the biological activity of the final peptide.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and widely used analytical techniques for assessing the purity of these essential reagents.[2] This guide provides a comprehensive comparison of these two orthogonal methods, complete with experimental protocols and data presentation, to aid in the robust quality control of Fmoc-amino acids.
The concept of "orthogonality" in analytical chemistry is key; it refers to the use of two or more independent methods to measure the same property.[2] By leveraging the distinct separation principles of HPLC and the detailed structural information provided by NMR, a more complete and accurate assessment of a sample's purity can be achieved.[2][3]
The Orthogonal Powerhouses: An Overview of HPLC and NMR
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify the components of a mixture.[2] It is particularly adept at detecting and quantifying impurities, making it an indispensable tool for quality control.[2][4]
Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed information about the chemical structure and environment of atoms within a molecule. For purity assessment, quantitative NMR (qNMR) can be used to determine the concentration of a substance by comparing the integral of its signals to that of a certified internal standard.[5]
Common Impurities in Fmoc-Amino Acids
Impurities in Fmoc-amino acids can arise from the manufacturing process and include:
-
Free Amino Acids: Incomplete reaction of the amino acid with the Fmoc reagent can leave residual free amino acids.[6] These can lead to the insertion of multiple amino acids during peptide synthesis.[6]
-
Dipeptides: The reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid can generate dipeptide impurities.[6] This can result in the double insertion of the target amino acid.
-
β-Alanyl Impurities: These can be formed from the rearrangement of the Fmoc-OSu reagent used in the synthesis of Fmoc-amino acids.[7][8]
-
Enantiomeric Impurities: The presence of the D-enantiomer in a batch of L-Fmoc-amino acid can lead to the synthesis of diastereomeric peptides, which can be difficult to separate and may have different biological activities.[4][9]
-
Residual Solvents and Reagents: Traces of solvents like ethyl acetate and reagents like acetic acid can remain from the synthesis and purification process.[1] Acetic acid, in particular, can act as a capping agent, terminating peptide chain growth.[1] It is notably difficult to detect by standard HPLC and trace amounts are not readily identifiable by ¹H NMR.[10]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
Objective: To determine the chemical and enantiomeric purity of an Fmoc-amino acid using reverse-phase and chiral HPLC, respectively.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for chemical purity
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based) for enantiomeric purity[4]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)[4]
-
Fmoc-amino acid sample
-
Reference standards for known impurities (if available)
Sample Preparation:
-
Accurately weigh a small amount of the Fmoc-amino acid (e.g., 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Chemical Purity - Reverse-Phase):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical linear gradient would be from 5% to 95% B over 20-30 minutes.[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Detection: UV at 220 nm (for the peptide backbone) and 254/301 nm (for the Fmoc group).[11]
-
Injection Volume: 5-10 µL
Chromatographic Conditions (Enantiomeric Purity - Chiral):
-
Mobile phases are typically composed of an organic modifier (e.g., acetonitrile or methanol) with an acidic additive (e.g., trifluoroacetic acid or formic acid).[4] Specific conditions will vary depending on the chiral stationary phase and the amino acid being analyzed.[4][9]
Data Analysis:
-
Chemical Purity: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Enantiomeric Purity: The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) for Purity Determination
Objective: To determine the absolute purity of an Fmoc-amino acid using ¹H qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified internal standard of known purity (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene)[12]
-
Fmoc-amino acid sample
Sample Preparation:
-
Accurately weigh a precise amount of the Fmoc-amino acid (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32).
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the Fmoc-amino acid and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = Fmoc-amino acid
-
IS = Internal Standard
-
Data Presentation and Comparison
The quantitative data obtained from both HPLC and ¹H qNMR can be summarized for a clear comparison.
| Parameter | HPLC (Reverse-Phase) | HPLC (Chiral) | ¹H qNMR |
| Primary Output | Chromatogram | Chromatogram | Spectrum |
| Purity Measurement | Relative purity (Area %) | Enantiomeric Excess (% ee) | Absolute purity (%) |
| Strengths | - High sensitivity for trace impurities- Excellent separation of complex mixtures- Established and widely used method | - Direct measurement of enantiomeric purity | - Provides structural confirmation- Absolute quantification without the need for specific reference standards for each impurity- Non-destructive |
| Limitations | - Requires reference standards for impurity identification and quantification- May not detect impurities that do not have a chromophore (e.g., acetic acid)[10]- Standard columns do not separate enantiomers[1] | - Requires specialized and often expensive columns | - Lower sensitivity compared to HPLC- Signal overlap can complicate quantification- May not detect non-proton-containing impurities |
| Typical Purity Specification | ≥99% | ≥99.8% ee | Not typically used for routine release specifications, but provides orthogonal validation |
Note: The data presented are representative and may vary depending on the specific experimental conditions and the purity of the sample lot.[2]
Mandatory Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for Fmoc-amino acid purity validation.
Logical Relationship of HPLC and NMR in Purity Assessment
Caption: HPLC and NMR provide complementary purity data.
Conclusion: A Synergistic Approach
Both HPLC and qNMR are powerful techniques for determining the purity of Fmoc-amino acids, each with its own strengths and limitations.[2][3] HPLC excels in separating complex mixtures and detecting trace impurities, while qNMR provides absolute quantification and valuable structural information.[2] For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both of these orthogonal methods is strongly recommended.[2] This integrated strategy ensures a more comprehensive and reliable characterization of Fmoc-amino acids, ultimately contributing to the successful synthesis of high-purity peptides for research and therapeutic development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. specificpolymers.com [specificpolymers.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Fmoc Deprotection Cocktails
In the realm of solid-phase peptide synthesis (SPPS), the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that significantly influences the final peptide's purity and yield. The choice of the deprotection cocktail can have a substantial impact on the synthesis of complex or aggregation-prone peptides. This guide provides an objective comparison of various Fmoc deprotection cocktails, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
The standard and most widely used reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][2] However, several alternative reagents and cocktails have been developed to address the limitations of piperidine, such as incomplete deprotection in sterically hindered sequences and the promotion of side reactions like aspartimide formation and racemization. This comparison focuses on the performance of piperidine and its alternatives, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine, and 4-methylpiperidine.
Comparative Efficacy of Fmoc Deprotection Cocktails
The selection of an appropriate Fmoc deprotection cocktail is a balance between the speed of deprotection, the completeness of the reaction, and the minimization of undesirable side reactions. The following table summarizes the quantitative data on the performance of different cocktails.
| Deprotection Cocktail | Concentration | Deprotection Time | Efficacy & Observations | Potential Side Reactions |
| Piperidine | 20-50% in DMF | Typically 2 x 5-10 min | Standard and widely used, generally efficient.[1] | Can be slow or incomplete for sterically hindered amino acids, may cause aspartimide formation and racemization. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in DMF | < 1 minute | Much faster than piperidine, effective for difficult sequences.[2][3] | Catalyzes aspartimide formation, especially with Asp residues.[3] Non-nucleophilic, so a scavenger like piperidine is often added.[3] |
| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | Slower than piperidine at short times, comparable at 10 min | A safer alternative to piperidine.[4] Can be less efficient at shorter deprotection times compared to piperidine and 4-methylpiperidine.[4][5] | Formation of precipitates has been observed, which can interfere with filtration.[6] |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | Similar to piperidine | Comparable efficiency to piperidine in terms of yield and purity.[4][5] Considered a good alternative with potential advantages in handling and toxicity.[4][5] | Generally similar side reaction profile to piperidine. |
| Piperazine + DBU | 5% Piperazine + 2% DBU in DMF | < 1 minute | Rapid and efficient, reduces deletion products in aggregation-prone sequences.[7][8] A safer and effective alternative to piperidine.[7] | Can be used for aspartimide and epimerization-prone sequences when supplemented with 1% formic acid.[7] |
Experimental Protocols
A standardized experimental workflow is crucial for the objective comparison of different Fmoc deprotection cocktails. The following protocol outlines a general procedure for such a comparison.
Objective: To compare the efficacy of different Fmoc deprotection cocktails in terms of deprotection efficiency, peptide purity, and yield.
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Rink Amide resin).
-
Deprotection reagents: Piperidine, DBU, Piperazine, 4-Methylpiperidine.
-
Solvents: DMF, DCM, Ethanol.
-
Coupling reagents: DIC, OxymaPure®.
-
Cleavage cocktail (e.g., TFA/TIS/water).
-
HPLC system for analysis.
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection:
-
Divide the resin into equal portions for each deprotection cocktail to be tested.
-
Treat each portion with the respective deprotection cocktail (e.g., 20% piperidine in DMF, 2% DBU in DMF, etc.) for the specified time. A typical procedure involves two treatments.[9]
-
Wash the resin thoroughly with DMF after deprotection.
-
-
Quantification of Fmoc Deprotection (Optional but Recommended):
-
The completeness of Fmoc removal can be monitored semi-quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at around 301 nm in the collected filtrate.[10]
-
-
Amino Acid Coupling:
-
Perform the coupling of the next Fmoc-protected amino acid using a standard activation method (e.g., DIC/OxymaPure®).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for a short peptide sequence.
-
Cleavage and Global Deprotection:
-
After the final coupling, wash and dry the resin.
-
Treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.[11]
-
-
Peptide Precipitation and Isolation:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent.
-
Analyze the purity and yield of the peptide by HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for comparing the efficacy of different Fmoc deprotection cocktails.
Caption: Workflow for comparing Fmoc deprotection cocktails.
Signaling Pathway of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The following diagram illustrates this chemical pathway.
Caption: Mechanism of Fmoc deprotection by a base.
Note: The images in the DOT script above are placeholders. In a real implementation, these would be replaced with actual chemical structure images.
Conclusion
The choice of an Fmoc deprotection cocktail is a critical parameter in solid-phase peptide synthesis. While 20% piperidine in DMF remains the standard, alternative reagents offer significant advantages in specific contexts. DBU-based cocktails provide rapid deprotection, which is beneficial for sterically hindered or aggregation-prone sequences, although caution is required due to the increased risk of aspartimide formation. Piperazine and 4-methylpiperidine present safer handling alternatives to piperidine with comparable efficacy. The combination of piperazine and DBU emerges as a potent, fast, and safer alternative.
Researchers should carefully consider the sequence of their target peptide, potential side reactions, and safety considerations when selecting an Fmoc deprotection strategy. The experimental protocol provided in this guide offers a framework for systematically evaluating and validating the most suitable cocktail for a given synthetic challenge.
References
- 1. genscript.com [genscript.com]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to Spectroscopic Techniques for Confirming the Structure of Fmoc Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and a crucial component in the development of peptide-based therapeutics and other advanced biomaterials. The unambiguous confirmation of the successful attachment of the Fmoc group to an amino acid or peptide is a critical quality control step. This guide provides a comparative overview of key spectroscopic techniques used for the structural elucidation of Fmoc derivatives, complete with experimental data and detailed protocols to aid researchers in their analytical workflows.
Data Presentation: A Spectroscopic Snapshot
The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for four common Fmoc-protected amino acids: Glycine, Alanine, Leucine, and Phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Fmoc-Amino Acids in DMSO-d₆
| Amino Acid | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| Fmoc-Gly-OH | ~7.89 (d, 2H, Fmoc), ~7.72 (t, 2H, Fmoc), ~7.41 (t, 2H, Fmoc), ~7.32 (t, 2H, Fmoc), ~4.30 (d, 2H, Fmoc-CH₂), ~4.21 (t, 1H, Fmoc-CH), ~3.75 (d, 2H, α-CH₂) | ~171.5 (C=O), ~156.5 (C=O, urethane), ~143.9 (Fmoc), ~140.8 (Fmoc), ~127.7 (Fmoc), ~127.1 (Fmoc), ~125.2 (Fmoc), ~120.1 (Fmoc), ~65.7 (Fmoc-CH₂), ~46.7 (Fmoc-CH), ~43.4 (α-CH₂) |
| Fmoc-Ala-OH | ~12.6 (br s, 1H, COOH), ~7.90 (d, 2H, Fmoc), ~7.75 (t, 2H, Fmoc), ~7.43 (t, 2H, Fmoc), ~7.35 (t, 2H, Fmoc), ~4.30 (m, 1H, α-CH), ~4.24 (m, 3H, Fmoc-CH/CH₂), ~1.30 (d, 3H, β-CH₃)[1] | ~174.5 (C=O), ~156.0 (C=O, urethane), ~143.8 (Fmoc), ~140.7 (Fmoc), ~127.6 (Fmoc), ~127.0 (Fmoc), ~125.3 (Fmoc), ~120.0 (Fmoc), ~65.6 (Fmoc-CH₂), ~50.0 (α-CH), ~46.6 (Fmoc-CH), ~17.0 (β-CH₃) |
| Fmoc-Leu-OH | ~7.74 (d, 2H, Fmoc), ~7.58 (d, 2H, Fmoc), ~7.38 (t, 2H, Fmoc), ~7.30 (t, 2H, Fmoc), ~5.21 (d, 1H, NH), ~4.45 (m, 2H, Fmoc-CH₂), ~4.21 (t, 1H, Fmoc-CH), ~4.10 (m, 1H, α-CH), ~1.70 (m, 2H, β-CH₂), ~1.55 (m, 1H, γ-CH), ~0.92 (dd, 6H, δ-CH₃)[2] | ~175.0 (C=O), ~156.2 (C=O, urethane), ~143.9 (Fmoc), ~140.8 (Fmoc), ~127.6 (Fmoc), ~127.1 (Fmoc), ~125.2 (Fmoc), ~120.1 (Fmoc), ~65.8 (Fmoc-CH₂), ~53.5 (α-CH), ~46.7 (Fmoc-CH), ~40.5 (β-CH₂), ~24.5 (γ-CH), ~23.0 (δ-CH₃), ~21.5 (δ-CH₃) |
| Fmoc-Phe-OH | ~12.74 (br s, 1H, COOH), ~7.87 (d, 1H, NH), ~7.73-7.19 (m, 13H, Fmoc & Phe-Ar), ~4.20-4.13 (m, 4H, Fmoc-CH/CH₂ & α-CH), ~3.11-2.82 (m, 2H, β-CH₂)[3] | ~173.3 (C=O), ~155.9 (C=O, urethane), ~143.7 (Fmoc), ~140.7 (Fmoc), ~138.0 (Phe-Ar), ~129.1 (Phe-Ar), ~128.2 (Phe-Ar), ~127.6 (Fmoc), ~127.0 (Fmoc), ~126.3 (Phe-Ar), ~125.2 (Fmoc), ~120.1 (Fmoc), ~65.6 (Fmoc-CH₂), ~55.5 (α-CH), ~46.6 (Fmoc-CH), ~36.5 (β-CH₂)[3] |
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of the Fmoc derivative, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules.
Table 2: ESI-MS Data for Fmoc-Amino Acids
| Amino Acid | Molecular Formula | Exact Mass (Da) | Observed m/z [M+Na]⁺ | Observed m/z [M+K]⁺ |
| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.10 | ~320.1 | Not Reported |
| Fmoc-Ala-OH | C₁₈H₁₇NO₄ | 311.12 | ~334.2[4] | Not Reported |
| Fmoc-Leu-OH | C₂₁H₂₃NO₄ | 353.16 | ~376.2 | Not Reported |
| Fmoc-Phe-OH | C₂₄H₂₁NO₄ | 387.15 | ~410.1242[3] | ~426.0924[3] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic FTIR Absorption Frequencies for Fmoc-Amino Acids
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Urethane) | Stretching | ~3430 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=O (Urethane) | Stretching | ~1690 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| N-H (Amide II) | Bending | ~1537 |
| C-O | Stretching | 1300 - 1000 |
UV-Visible (UV-Vis) Spectroscopy
The fluorenyl group of the Fmoc moiety possesses a strong chromophore, making UV-Vis spectroscopy a useful tool for both qualitative detection and quantification.
Table 4: UV-Vis Absorption Maxima for Intact Fmoc-Amino Acids
| Fmoc Derivative | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| Fmoc Group | ~265 | ~290 | ~301 |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic confirmation of an Fmoc-protected amino acid.
Caption: A logical workflow for the synthesis and structural confirmation of Fmoc derivatives.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the specific arrangement of atoms and the success of the Fmoc protection.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified Fmoc-amino acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 400 MHz or higher field instrument (operating at ~100 MHz for ¹³C).
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts by comparing the spectra to known data for the Fmoc group and the specific amino acid. 2D NMR experiments (e.g., COSY, HSQC) can be used for unambiguous assignment of complex structures.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of the Fmoc-amino acid.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the Fmoc-amino acid (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
A small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) may be added to promote ionization.
-
-
Instrument Parameters:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument and solvent system to ensure efficient desolvation.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of the Fmoc-amino acid.
-
Compare the observed m/z value with the calculated exact mass of the expected compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups and confirm the presence of the urethane linkage.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid, purified Fmoc-amino acid directly onto the ATR crystal (e.g., diamond or germanium).
-
-
Instrument Parameters:
-
Spectrometer: An FTIR spectrometer equipped with an ATR accessory.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
-
-
Data Collection and Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.
-
Identify the characteristic absorption bands for the functional groups listed in Table 3.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To confirm the presence of the Fmoc chromophore and, if needed, to quantify the concentration of the Fmoc derivative.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the Fmoc-amino acid in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).
-
-
Instrument Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample to zero the instrument.
-
-
Data Collection and Analysis:
-
Record the absorption spectrum of the sample.
-
Identify the characteristic absorption maxima of the fluorenyl group around 265, 290, and 301 nm.
-
For quantification, a calibration curve can be prepared using standards of known concentrations, and the concentration of the unknown sample can be determined using the Beer-Lambert law.
-
This guide provides a foundational framework for the spectroscopic characterization of Fmoc derivatives. The specific parameters and results may vary depending on the instrumentation and the nature of the specific Fmoc-protected molecule. It is always recommended to consult relevant literature and instrument manuals for optimal experimental design.
References
The Fmoc Advantage: A Cost-Effectiveness Analysis of Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of a protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts not only the chemical success of the synthesis but also its overall cost-effectiveness. While the initial procurement cost of amino acid derivatives is a factor, a comprehensive analysis reveals that the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy often presents a more economical and efficient choice in the long run compared to alternatives like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The economic viability of a peptide synthesis strategy extends beyond the price of protected amino acids. It encompasses reagent costs, synthesis duration, labor, purification expenses, and the generation of chemical waste. When these factors are considered, the higher upfront cost of Fmoc-protected amino acids can be offset by gains in efficiency, purity, and yield, ultimately leading to a more cost-effective process, particularly for complex and sensitive peptide sequences.
Comparative Cost and Process Analysis
A holistic view of the costs associated with Fmoc and Boc strategies reveals a nuanced picture. While Boc-protected amino acids are generally less expensive at the outset, the Fmoc strategy can offer superior cost-effectiveness when the entire synthesis workflow is considered.[] The milder reaction conditions of the Fmoc protocol contribute to cleaner crude products, which in turn reduces the time and resources required for downstream purification.[2]
| Parameter | Fmoc Strategy | Boc Strategy | Cbz Strategy | Key Considerations |
| Protected Amino Acid Cost | Higher initial cost, but prices are decreasing.[] | Generally lower initial cost.[] | Variable, but often used in solution-phase synthesis. | Overall process costs can outweigh initial savings from cheaper amino acids. |
| Deprotection Reagents | Piperidine (can be recycled).[] | Trifluoroacetic acid (TFA), Hydrofluoric acid (HF) for final cleavage.[4] | H₂/Pd, HBr/acetic acid, or NaOH.[5] | Fmoc uses milder, recyclable bases. Boc requires strong, corrosive acids.[][4] |
| Solvent Usage | Primarily DMF, NMP.[] | DCM, DMF.[4] | Various organic solvents. | All SPPS methods are solvent-intensive, posing environmental concerns.[6] |
| Synthesis Time | Shorter reaction times enhance efficiency.[] | Longer deprotection and neutralization steps. | Typically used in solution-phase, which is more time-consuming. | Faster cycle times with Fmoc lead to higher throughput. |
| Yield | Typically high, often exceeding 99% for coupling.[] | Can be lower, especially for difficult sequences. | Variable, dependent on the specific synthesis. | High, reproducible yields with Fmoc minimize the need for costly re-synthesis.[] |
| Crude Peptide Purity | Generally higher due to milder conditions and fewer side reactions.[][2] | Lower purity is common, especially with acid-sensitive residues.[7] | Purity can be high but requires multiple purification steps. | Higher purity reduces the burden and cost of HPLC purification. |
| Waste Generation | Piperidine can be recycled.[] | Generates acidic waste that requires neutralization. | Generates various solvent and reagent waste streams. | The environmental impact and cost of waste disposal are growing concerns.[8] |
Experimental Protocols: A Glimpse into the Workflow
The distinct chemical natures of the Fmoc and Boc protecting groups necessitate different experimental protocols. The following provides a generalized overview of a single coupling cycle in SPPS for each strategy.
Fmoc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: The solid support resin (e.g., Rink Amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).[9]
-
Fmoc Deprotection: The terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF.[4][9] This step is often monitored by UV spectroscopy to ensure complete deprotection.[10]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[10]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the free amine on the resin-bound peptide.[]
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: The cycle is repeated until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[11]
Boc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: The resin is swollen in a solvent such as dichloromethane (DCM).
-
Boc Deprotection: The N-terminal Boc group is removed by treatment with a moderately strong acid, such as TFA in DCM.[4]
-
Washing and Neutralization: The resin is washed with DCM and then neutralized with a base, such as diisopropylethylamine (DIEA), to prepare the free amine for the next coupling step.
-
Amino Acid Coupling: The next Boc-protected amino acid is activated (e.g., with DCC/HOBt) and coupled to the resin-bound peptide.[]
-
Washing: The resin is washed to remove unreacted reagents and byproducts.
-
Repeat Cycle: The cycle is repeated for each amino acid in the sequence.
-
Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[12]
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental flow and the logic behind choosing a protecting group strategy, the following diagrams are provided.
Caption: Comparative workflow of a single cycle in Fmoc and Boc solid-phase peptide synthesis.
Caption: Decision pathway for cost-effectiveness analysis of protecting group strategies.
The Orthogonality Advantage of Fmoc Chemistry
A significant, yet often overlooked, aspect of cost-effectiveness is the concept of "orthogonality". In the context of peptide synthesis, this refers to the ability to remove one type of protecting group without affecting another. The Fmoc strategy excels in this regard. The base-labile Fmoc group is perfectly orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) commonly used.[] This allows for the selective deprotection of the N-terminus at each cycle without prematurely cleaving the side-chain protectors. In contrast, the Boc strategy, which relies on varying degrees of acid lability for both N-terminal and side-chain deprotection, can sometimes lead to the partial loss of side-chain protecting groups during the repeated TFA treatments in each cycle.[13] This loss of orthogonality can result in side reactions and the formation of impurities, ultimately increasing purification costs and lowering the overall yield of the desired peptide.
Conclusion: A Strategic Investment in Efficiency and Purity
While a superficial glance at supplier catalogs might suggest that the Boc strategy is the more budget-friendly option due to lower initial costs of the amino acid derivatives, a deeper cost-effectiveness analysis frequently favors the Fmoc approach. The benefits of milder reaction conditions, higher yields, greater purity of the crude product, and shorter synthesis times collectively contribute to a more economical and efficient workflow.[][] For researchers and drug development professionals, particularly those working with long, complex, or modified peptides, the Fmoc strategy represents a strategic investment that pays dividends in the form of reduced downstream processing costs, higher success rates, and faster project timelines. The increasing automation and scale-up of peptide synthesis further amplify the economic advantages of the robust and reliable Fmoc chemistry.[11][13]
References
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of 9-Fluorenylmethanol's Applications in Scientific Research
For researchers, scientists, and professionals in drug development, 9-Fluorenylmethanol stands as a cornerstone reagent, primarily celebrated for its role in peptide synthesis. However, its utility extends into polymer chemistry and as a structural motif in pharmaceutical agents. This guide provides a comparative analysis of its principal applications, supported by experimental data and protocols to offer a clear perspective on its performance against common alternatives.
The Premier Application: Fmoc Protecting Group in Peptide Synthesis
The most prominent application of this compound is as the precursor to the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. In solid-phase peptide synthesis (SPPS), the Fmoc group serves to temporarily block the N-terminus of amino acids, preventing unwanted side reactions during peptide chain elongation.[] This strategy is frequently compared with the older tert-butyloxycarbonyl (Boc) protection method.
Performance Comparison: Fmoc vs. Boc in Peptide Synthesis
The primary advantage of the Fmoc protecting group lies in its base-lability, allowing for its removal under mild basic conditions, typically with a solution of piperidine in an organic solvent.[] This contrasts with the Boc group, which requires harsh acidic conditions (e.g., trifluoroacetic acid) for deprotection.[2] This fundamental difference in deprotection chemistry gives the Fmoc strategy several key advantages:
-
Orthogonality: The mild base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis. This allows for the selective deprotection of the N-terminus without prematurely cleaving the side-chain protectors.[]
-
Compatibility with Acid-Sensitive Residues: The Fmoc strategy is particularly well-suited for the synthesis of peptides containing acid-sensitive amino acids, such as tryptophan and methionine, as the basic deprotection conditions prevent their degradation.[]
-
Milder Cleavage from Resin: The final cleavage of the completed peptide from the solid support is also typically performed under milder acidic conditions in Fmoc-based synthesis compared to the often hazardous hydrogen fluoride (HF) used in Boc-based synthesis.
While direct quantitative comparisons of yield and purity for the synthesis of the same peptide using both methods are not always straightforward and can be sequence-dependent, the Fmoc strategy is generally favored for its compatibility with a wider range of peptide sequences and its amenability to automation.
| Protecting Group Strategy | Deprotection Conditions | Advantages | Disadvantages |
| Fmoc | Mildly basic (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile side-chain protecting groups, compatible with acid-sensitive amino acids, milder final cleavage conditions. | Can be more expensive, potential for side reactions with base-sensitive side chains. |
| Boc | Strongly acidic (e.g., trifluoroacetic acid) | Lower cost of reagents. | Harsh deprotection conditions can degrade sensitive amino acids and side-chain protecting groups, requires specialized equipment for handling HF in final cleavage. |
Experimental Protocols for Fmoc-Based Peptide Synthesis
Fmoc Protection of an Amino Acid (General Procedure):
-
Dissolve the free amino acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate.
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the amino acid solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Work up the reaction by diluting with water, washing with a non-polar organic solvent to remove excess Fmoc reagent, and then acidifying the aqueous layer to precipitate the Fmoc-protected amino acid.
-
The product can be isolated by filtration and further purified by recrystallization.
Fmoc Deprotection in Solid-Phase Peptide Synthesis (General Procedure):
-
Swell the peptide-resin in a suitable solvent, typically dimethylformamide (DMF).
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for a short period (e.g., 1-5 minutes).
-
Drain the deprotection solution.
-
Treat the resin again with a fresh 20% piperidine in DMF solution for a longer duration (e.g., 10-20 minutes) to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. The completion of the deprotection can be monitored by UV spectroscopy of the washings, as the dibenzofulvene-piperidine adduct has a characteristic absorbance.
Fmoc Solid-Phase Peptide Synthesis Workflow
Applications Beyond Peptide Synthesis
While its role in peptide synthesis is dominant, this compound and its derivatives are also valuable in other areas of chemical synthesis.
Polymer Chemistry
This compound can be used as a monomer in the synthesis of fluorene-based polymers. For instance, electropolymerization of 9-fluorenemethanol can produce poly(9-fluorenemethanol) (PFMO), a semiconducting polymer with potential applications in organic electronics.[3] The fluorene moiety imparts desirable properties to polymers, such as high thermal stability and fluorescence.
| Polymer | Monomer | Key Properties | Potential Applications |
| Poly(9-fluorenemethanol) (PFMO) | This compound | Semiconducting, electrochromic, blue-light emitting. | Organic light-emitting diodes (OLEDs), electrochromic devices. |
| Fluorene-based Polyimides | 9,9-bis(4-aminophenyl)fluorene (derived from fluorenone) | High glass transition temperature, good thermal stability, good adhesive properties. | High-performance adhesives, dielectric materials in microelectronics.[4] |
A direct quantitative comparison with other polymer classes is highly dependent on the specific application. However, the rigid and planar structure of the fluorene core is a key feature that often leads to enhanced thermal stability and specific optoelectronic properties compared to more flexible aliphatic or other aromatic polymers.
Pharmaceutical Intermediates
The rigid, planar, and aromatic structure of the fluorene core, introduced via this compound, can be strategically incorporated into pharmaceutical intermediates to influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] The fluorene moiety can enhance target binding, improve solubility, or modulate metabolic stability.[5] Examples of therapeutic areas where fluorene derivatives have been investigated include anticancer and antiviral agents.[5]
The use of this compound as a building block provides a versatile handle for attaching the fluorene scaffold to various molecular architectures through its hydroxyl group.
Synthesis of this compound and its Derivatives
Conclusion
This compound is a versatile and indispensable reagent in modern organic synthesis. Its primary application as the precursor to the Fmoc protecting group has revolutionized solid-phase peptide synthesis by offering a milder and more orthogonal approach compared to the traditional Boc strategy. Beyond this, its use as a monomer for high-performance polymers and as a structural building block in medicinal chemistry highlights the significant contribution of the fluorene moiety to the properties of the final products. The experimental protocols and comparative data presented in this guide underscore the importance of this compound in advancing research and development across multiple scientific disciplines.
References
Assessing the Orthogonality of the Fmoc Protecting Group: A Comparative Guide
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, target peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide chemistry, prized for its unique cleavage conditions which allow for an orthogonal protection strategy. This guide provides a comprehensive comparison of the Fmoc group's orthogonality with other commonly used protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The principle of orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1] This allows for the selective deprotection of specific amino acid residues for modification, such as cyclization or branching, while the peptide remains anchored to the solid support. The Fmoc group, being base-labile, is orthogonal to acid-labile groups like tert-butoxycarbonyl (Boc) and tert-butyl (t-Bu), hydrogenolysis-labile groups like carboxybenzyl (Cbz), and palladium-catalyzed cleavable groups like allyloxycarbonyl (Alloc).[1][2]
The Orthogonal Relationship of Common Protecting Groups
The following diagram illustrates the distinct deprotection pathways for Fmoc and other common protecting groups, highlighting the concept of orthogonality.
Caption: Orthogonal deprotection pathways of common protecting groups.
Comparative Stability of Protecting Groups
The following table summarizes the stability of the Fmoc group and other common protecting groups under various deprotection conditions. The stability is indicated by the percentage of the protecting group remaining after treatment with the specified reagent for a given time.
| Protecting Group | Deprotection Reagent | Time | % Cleavage | Stability Under Other Conditions |
| Fmoc | 20% Piperidine in DMF | 10 min | >99%[3] | Stable to acids (TFA) and hydrogenolysis.[4] |
| Boc | 50% TFA in DCM | 30 min | >99%[5] | Stable to bases (piperidine) and hydrogenolysis.[6] |
| Cbz | H₂ (1 atm), 10% Pd/C in MeOH | 1 h | ~95%[7] | Stable to acids and bases.[8] |
| t-Bu | 95% TFA with scavengers | 2 h | >99%[9] | Stable to bases (piperidine) and hydrogenolysis. |
| Alloc | Pd(PPh₃)₄, PhSiH₃ in DCM | 20-30 min | >95%[10] | Stable to acids and bases.[11] |
Note: The percentage of cleavage can vary depending on the specific amino acid, peptide sequence, and reaction conditions. The data presented is based on typical laboratory protocols.
Experimental Protocols
Detailed methodologies for the selective removal of each protecting group are provided below.
Fmoc Group Deprotection
This protocol outlines the standard procedure for the removal of the Fmoc group from a peptide-resin.[4]
-
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin suspension for an initial 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 7 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
A Kaiser test can be performed to confirm the presence of a free primary amine.[4]
-
Boc and t-Bu Group Deprotection
This protocol describes the cleavage of the Boc group and acid-labile side-chain protecting groups like t-Bu using trifluoroacetic acid (TFA).[5][12]
-
Materials:
-
Boc-protected peptide-resin with t-Bu protected side chains
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
-
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small amount of TFA.
-
Precipitate the peptide from the combined filtrate by adding cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
Cbz Group Deprotection
This protocol details the removal of the Cbz group via catalytic hydrogenolysis.[2][8]
-
Materials:
-
Cbz-protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
-
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen gas.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected compound.
-
Alloc Group Deprotection
This protocol describes the palladium(0)-catalyzed removal of the Alloc group.[10][13]
-
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger (e.g., phenylsilane (PhSiH₃) or dimethylamine borane)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM or DMF.
-
In a separate flask, under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in the reaction solvent.
-
Add the scavenger to the palladium solution (e.g., 20 equivalents of phenylsilane).
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for 20-40 minutes.
-
Drain the reaction mixture.
-
Repeat the deprotection step with a fresh solution if necessary.
-
Wash the resin extensively with the reaction solvent, followed by a solution containing a chelating agent (e.g., 0.5% diisopropylethylamine in DMF) to remove residual palladium, and finally with the reaction solvent again.
-
Conclusion
The orthogonality of the Fmoc protecting group is a fundamental principle that has enabled the synthesis of increasingly complex and modified peptides. Its base-lability provides a distinct advantage over the acid-labile Boc group, allowing for milder overall deprotection conditions and compatibility with a wider range of sensitive functionalities.[2] A thorough understanding of the stability and cleavage conditions of Fmoc in relation to other protecting groups such as Boc, Cbz, t-Bu, and Alloc is critical for the rational design of synthetic strategies. By leveraging the specific chemical properties of each protecting group, researchers can achieve selective deprotection and modification, ultimately leading to the successful synthesis of target peptides with high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Performance Showdown: A Comparative Guide to Solid Supports in Fmoc-SPPS
For researchers, scientists, and professionals in drug development, the choice of solid support is a critical determinant of success in Fmoc-Solid Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of commonly used solid supports, backed by experimental data, to aid in the selection of the optimal resin for your specific peptide synthesis needs.
The efficiency of peptide synthesis, particularly for long or notoriously "difficult" sequences, is intrinsically linked to the properties of the solid support. Factors such as the polymer composition, swelling capacity, and linker chemistry significantly influence reaction kinetics, peptide purity, and overall yield. This guide delves into a comparative analysis of three major classes of solid supports: Polystyrene (PS)-based resins, Polyethylene Glycol (PEG)-grafted PS resins, and pure PEG resins.
At a Glance: Comparative Performance of Solid Supports
The following table summarizes key performance metrics for representative resins from each class. Data has been compiled from various studies to provide a comparative overview.
| Solid Support Class | Representative Resin(s) | Typical Swelling Capacity (mL/g in DMF) | Typical Loading (mmol/g) | Performance with Difficult Sequences | Key Advantages | Key Disadvantages |
| Polystyrene (PS) | Wang, Rink Amide-PS | 4-6[1] | 0.4 - 1.3[2][3] | Prone to aggregation, leading to lower purity and yield.[4][5] | Cost-effective, good mechanical stability, high loading capacity.[3] | Hydrophobic nature can lead to peptide aggregation.[3] Limited swelling in polar solvents. |
| PEG-grafted PS | TentaGel®, ArgoGel™ | >4 in a wide variety of solvents | 0.2 - 0.5 | Improved performance over PS resins for difficult sequences.[6][7] | Good swelling in a range of solvents, combines properties of PS and PEG.[2][7] | Lower loading capacity than PS resins, potential for PEG leakage.[4][7] |
| Pure PEG | ChemMatrix® | >4 in a wide variety of solvents, can be excessive.[2] | 0.4 - 0.7[4] | Superior performance, yielding higher purity and yield for long and hydrophobic peptides.[4] | Excellent solvation properties, high chemical stability, suitable for very difficult sequences.[4] | Higher cost, excessive swelling can be problematic for some automated synthesizers.[2][8] |
Delving Deeper: Experimental Insights
The superior performance of PEG-based resins, particularly ChemMatrix®, in the synthesis of challenging peptides is well-documented. For instance, in the synthesis of the 99-amino acid HIV-1 protease, ChemMatrix® resin yielded the desired peptide as the main component of the crude product, while polystyrene resins produced a complex mixture of deletion sequences and incomplete fragments.[4] Similarly, for the synthesis of the aggregation-prone Aβ(1-42) peptide, ChemMatrix® resin allowed for a direct, linear synthesis with a standard Fmoc/t-Bu strategy, resulting in a high crude yield of 78%.[4]
Recent advancements have also focused on modifying polystyrene resins to enhance their performance. Diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene (DEG-PS) resin has been shown to offer improved synthesis efficiency for challenging sequences compared to traditional divinylbenzene (DVB)-crosslinked PS, yielding peptides with higher purities and yields.[8]
Visualizing the Workflow: The Fmoc-SPPS Cycle
The following diagram illustrates the fundamental steps involved in the Fmoc-SPPS cycle. This iterative process of deprotection, activation, coupling, and washing is central to the stepwise elongation of the peptide chain on the solid support.
Standard Experimental Protocol for Resin Comparison
The following protocol outlines a general procedure for comparing the performance of different solid supports in Fmoc-SPPS. This can be adapted for specific peptide sequences and automated synthesizers.
1. Resin Swelling:
-
Place a known weight (e.g., 100 mg) of each resin into a separate fritted syringe.
-
Add a defined volume of DMF (e.g., 1 mL) and allow the resin to swell for a specified time (e.g., 1 hour) at room temperature.
-
Measure the final volume of the swollen resin to determine the swelling capacity (mL/g).
2. First Amino Acid Loading:
-
To the swollen resin, add a solution of the first Fmoc-protected amino acid (3-5 equivalents relative to the theoretical resin loading), a coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Agitate the mixture at room temperature for a defined period (e.g., 2-4 hours).
-
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Determine the loading efficiency by spectrophotometrically measuring the amount of Fmoc group cleaved from a small, known weight of the resin.
3. Peptide Synthesis (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.
-
Coupling: Add a pre-activated solution of the next Fmoc-protected amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 3-5 equivalents), and base (e.g., DIPEA, 6-10 equivalents) in DMF. Agitate for a defined time (e.g., 30-60 minutes).
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat these steps for each amino acid in the sequence.
4. Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the peptidyl-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for a specified time (e.g., 2-3 hours) at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
5. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity.
-
Confirm the identity of the desired peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Calculate the overall yield based on the initial loading of the first amino acid.
By following a standardized protocol, researchers can generate reliable comparative data to inform the selection of the most appropriate solid support for their specific peptide synthesis challenges, ultimately leading to higher purity, increased yields, and more efficient drug discovery and development workflows.
References
- 1. peptide.com [peptide.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. ChemMatrix® Resin for solid phase peptide synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. General Information of TentaGel® Resins [rapp-polymere.com]
- 8. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 9-Fluorenylmethanol: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 9-Fluorenylmethanol must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is crucial to manage its disposal responsibly to mitigate any potential risks.[1] This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[2][3][4] Ensure adequate ventilation in the work area to avoid inhalation of dust or vapors.[3][5] In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[1]
-
In case of skin contact: Wash off with soap and plenty of water.[1][3]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
Hazard Profile of this compound
While not classified as hazardous for transport, this compound is associated with several potential health effects.[1] The following table summarizes its hazard statements.
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, oral (Warning) |
| Causes skin irritation | Skin corrosion/irritation (Warning) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) |
Data sourced from PubChem CID 90466[6]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials should follow a structured process to ensure safety and regulatory compliance. The primary method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[1]
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., gloves, weighing paper, empty containers).
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions. Never mix incompatible wastes.
2. Containerization and Labeling:
-
Place solid this compound waste in a suitable, closed container to prevent dust formation.[1][5]
-
For liquid waste containing this compound, use a sturdy, chemically resistant, and leak-proof container.
-
Clearly label the waste container with "this compound Waste" and any other components present. Ensure the label is legible and securely attached.
3. Storage:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials such as oxidizing agents.[3]
-
Keep the container tightly closed except when adding waste.
4. Disposal of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the container with a suitable solvent (e.g., methanol, in which it is soluble) must be collected and disposed of as hazardous waste.[2][7]
-
After a thorough rinsing and air-drying, the container can be disposed of as unused product or recycled according to your institution's guidelines.[1]
5. Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.
-
Ensure all federal, state, and local regulations for chemical waste disposal are followed.[8][9][10][11] The Resource Conservation and Recovery Act (RCRA) provides a framework for "cradle-to-grave" management of hazardous wastes.[8][11]
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.[5][7][10]
-
Avoid releasing this compound into the environment.[5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
Disposal Workflow
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 9-芴甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | Protective Groups | Ambeed.com [ambeed.com]
- 5. fishersci.com [fishersci.com]
- 6. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. dnr.mo.gov [dnr.mo.gov]
Essential Safety and Logistical Information for Handling 9-Fluorenylmethanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for 9-Fluorenylmethanol (CAS No: 24324-17-2), including operational and disposal plans.
Chemical Identifier and Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₂O[1][2][3] |
| Molecular Weight | 196.24 g/mol [1][2][3] |
| Appearance | Solid, powder[1] |
| Melting Point | 105-107 °C[1] |
| Solubility | Soluble in methanol and chloroform[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical.[4][5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][6] It is also a combustible solid.[1]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeshields.[1][2] A face shield may be necessary when a splash hazard exists. | To protect eyes from dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] A lab coat should be worn.[7] | To prevent skin contact and irritation.[2][4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask is recommended, especially when handling the powder and dust formation is possible.[1][2] | To prevent inhalation of dust particles which may cause respiratory irritation.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is operational and available.[7]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[4]
-
Inspect all PPE for integrity before use.[2]
-
Have spill containment materials (e.g., absorbent pads, spill pillows) readily available.[8]
2. Weighing and Handling:
-
Conduct all weighing and handling of this compound powder inside a certified chemical fume hood to control dust.[2]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
3. Solution Preparation (if applicable):
-
When dissolving the solid, slowly add the this compound to the solvent to avoid splashing.
-
Be aware of the compound's solubility in the chosen solvent.[1]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Decontaminate all equipment and the work area.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Remove contact lenses if present and easy to do.[4] Seek medical attention if irritation persists.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice.[4] |
| Inhalation | Move the person to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Get medical attention if symptoms occur.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Keep the waste container closed when not in use.
2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed disposal company.[2]
-
Do not dispose of it down the drain or with regular laboratory trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4][6]
Below is a logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal.
References
- 1. 9-芴甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. jinjingchemical.com [jinjingchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
